1-Chloro-1-cyclopentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIJZWQFDQKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239229 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-29-0 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Chloro-1-cyclopentene (CAS 930-29-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Chloro-1-cyclopentene (CAS 930-29-0). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.
Core Properties of this compound
This compound is a halogenated cyclic alkene. Its physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Cl | [1][2][3] |
| Molecular Weight | 102.56 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 113-115 °C (lit.) | [6][7] |
| Density | 1.035 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index (n20/D) | 1.4651 (lit.) | [6] |
| Flash Point | 9 °C (48.2 °F) - closed cup | [6] |
| Storage Temperature | 2-8°C | [2][6] |
Computed and Spectral Data
| Property | Value | Source(s) |
| IUPAC Name | 1-chlorocyclopentene | [8] |
| SMILES | C1CC=C(C1)Cl | [8] |
| InChI | 1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | [6] |
| InChIKey | UJUIJZWQFDQKHO-UHFFFAOYSA-N | [6] |
| Mass Spectrum | Data available from NIST WebBook | [9] |
| ¹H NMR Spectrum | Conforms to structure | [5] |
| Infrared Spectrum | Conforms to structure | [5] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the reaction of cyclopentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅).[1]
Synthesis from Cyclopentanone
Reaction: Cyclopentanone reacts with phosphorus pentachloride to yield this compound and phosphorus oxychloride.
Experimental Protocol:
-
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred solution of cyclopentanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Workflow for the Synthesis of this compound:
Chemical Reactivity and Experimental Protocols
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, vinyl, or alkyl substituents at the 1-position of the cyclopentene ring.
The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (for aqueous base)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and water (if using an aqueous base).
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The Stille coupling pairs this compound with an organostannane reagent in the presence of a palladium catalyst.
General Experimental Protocol for Stille Coupling:
-
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound, the organostannane, and the palladium catalyst (and ligand, if used) in the anhydrous, degassed solvent.
-
If required, add any additives.
-
Heat the reaction mixture to the appropriate temperature (typically 60-120 °C) and stir until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
Catalytic Cycle of the Stille Coupling:
Safety and Handling
This compound is a highly flammable liquid and vapor.[6] It is also irritating to the eyes, respiratory system, and skin.
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Keep container tightly closed.[10]
-
Ground/bond container and receiving equipment.[10]
-
Use explosion-proof electrical/ventilating/lighting equipment.[10]
-
Use only non-sparking tools.[10]
-
Take precautionary measures against static discharge.[10]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.[10]
-
Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
-
First Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.
-
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined properties and participation in robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, make it a useful building block for the construction of more complex molecules in pharmaceutical and materials science research. Proper handling and safety precautions are essential when working with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scientific & Academic Publishing: Articles [sapub.org]
An In-depth Technical Guide to 1-Chloro-1-cyclopentene: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-1-cyclopentene, a versatile cyclic vinyl chloride intermediate. The document details its fundamental molecular properties, provides explicit experimental protocols for its synthesis and a key cross-coupling reaction, and visualizes these chemical transformations for enhanced clarity.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₇Cl | [1][2][3][4] |
| Molecular Weight | 102.56 g/mol | [1][4][5] |
| CAS Number | 930-29-0 | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a subsequent palladium-catalyzed cross-coupling reaction are presented. These protocols are representative of standard laboratory procedures.
Synthesis of this compound from Cyclopentanone
This protocol describes the conversion of cyclopentanone to this compound using phosphorus pentachloride (PCl₅), a common method for transforming ketones into vinyl chlorides.
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice-cold saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place phosphorus pentachloride (1.1 molar equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Cyclopentanone: Cool the flask in an ice bath. Slowly add cyclopentanone (1.0 molar equivalent) dropwise to the stirred suspension of phosphorus pentachloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-3 hours. The reaction is typically exothermic.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the unreacted PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with ice-cold saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol details a representative Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid, a powerful method for forming carbon-carbon bonds.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium fluoride (CsF) or another suitable base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous isopropanol or another suitable solvent (e.g., toluene, dioxane)
-
Schlenk flask or a vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) supply
-
Standard work-up and purification reagents (e.g., diethyl ether, water, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 molar equivalent), the arylboronic acid (1.2-1.5 molar equivalents), the base (e.g., CsF, 2.0-3.0 molar equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates and catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-1-cyclopentene.
References
- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-氯-1-环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Chloro-1-cyclopentene, a halogenated cyclic alkene of interest in organic synthesis. The document outlines its boiling point and density, supported by detailed, generalized experimental protocols for the determination of these properties, relevant for laboratory and research settings.
Core Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its primary physical characteristics are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 113-115 °C | at 760 mmHg (lit.)[1][2][3][4][5] |
| 115.4 °C | at 760 mmHg[6] | |
| Density | 1.035 g/mL | at 25 °C (lit.)[1][2][5] |
| 1.05 g/cm³ |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, several methods can be employed.
a) Distillation Method
This method is suitable when a sufficient quantity of the sample is available for purification and boiling point determination simultaneously.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
Assemble a simple distillation apparatus.
-
Place a measured volume (e.g., 10-25 mL) of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[7]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
b) Thiele Tube Method
This micro-scale method is ideal when only a small amount of the substance is available.[7]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and heat source (Bunsen burner or heating mantle).
-
Procedure:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.
-
Place a capillary tube, sealed at one end, into the small test tube with the open end downwards.
-
Insert the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]
-
Density is an intrinsic property of a substance, defined as its mass per unit volume.[8]
a) Using a Graduated Cylinder and Balance
This is a straightforward but less precise method.
-
Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL) and an analytical balance.
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder.
-
Add a known volume of this compound to the graduated cylinder.
-
Measure the total mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtraction.
-
The density is calculated by dividing the mass of the liquid by the volume measured.
-
b) Using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, allowing for a more precise density determination.[8]
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
Measure the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present, and place it in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid that expands out of the capillary opening.
-
Dry the outside of the pycnometer and measure its total mass.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. To determine the exact volume of the pycnometer, it can be calibrated using a liquid of known density, such as deionized water.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.
Caption: Workflow for Determining Physical Properties.
References
An In-Depth Technical Guide to 1-Chloro-1-cyclopentene: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive structural information, physicochemical properties, and key synthetic methodologies related to 1-Chloro-1-cyclopentene. The content is structured to serve as a practical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and data presented for clarity and ease of use.
Structural Information and Identifiers
This compound is a halogenated cyclic alkene. Its fundamental structural and registration information is crucial for substance identification and literature searches. The canonical SMILES string for this compound is ClC1=CCCC1.[1][2]
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | 1-chlorocyclopent-1-ene |
| CAS Number | 930-29-0[1][2] |
| Molecular Formula | C₅H₇Cl[1][2] |
| Molecular Weight | 102.56 g/mol [1][2] |
| SMILES String | ClC1=CCCC1[1] |
| InChI | InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2[1] |
| InChIKey | UJUIJZWQFDQKHO-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic data are essential for handling, reaction monitoring, and characterization of this compound.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 113-115 °C (lit.)[1][2] |
| Density | 1.035 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index (n²⁰/D) | 1.4651 (lit.)[1] |
| Flash Point | 9 °C (48.2 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Spectroscopic Information: While raw spectral data is not provided here, standard spectroscopic analyses have been performed on this compound. Reference spectra are available through commercial suppliers and databases:
-
¹H NMR and ¹³C NMR: Spectra are available and conform to the expected structure. Data can be accessed via suppliers like Sigma-Aldrich.
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available from Sigma-Aldrich.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry data is available through the NIST Chemistry WebBook.
Synthesis and Experimental Protocols
This compound is a valuable synthetic intermediate. Its preparation and subsequent use in carbon-carbon bond-forming reactions are of significant interest.
Synthesis of this compound from Cyclopentanone
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Cyclopentanone (1.0 mol, 84.1 g)
-
Phosphorus pentachloride (1.1 mol, 229.3 g)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for acidic gases (HCl). The apparatus is flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool.
-
Phosphorus pentachloride (229.3 g) is added to the flask, followed by 250 mL of anhydrous diethyl ether. The mixture is stirred to form a slurry.
-
The flask is cooled in an ice-water bath. Cyclopentanone (84.1 g) is dissolved in 100 mL of anhydrous diethyl ether and added to the dropping funnel.
-
The cyclopentanone solution is added dropwise to the stirred PCl₅ slurry over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until the evolution of HCl ceases.
-
The reaction mixture is then carefully poured onto 500 g of crushed ice in a 2-L beaker with stirring. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.
-
The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed cautiously with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under atmospheric pressure. The fraction boiling at 113-115 °C is collected as pure this compound.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Below are representative protocols for Suzuki-Miyaura and Heck reactions.
This reaction couples this compound with an arylboronic acid to form a 1-aryl-1-cyclopentene derivative.
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 102.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Anhydrous DMF is added via syringe under the inert atmosphere.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (3 x 15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1-phenyl-1-cyclopentene.
-
This reaction couples this compound with an alkene, such as styrene, to form a substituted cyclopentene derivative.
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol, 102.6 mg)
-
Styrene (1.2 mmol, 125.0 mg, 137 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Triethylamine [Et₃N] (1.5 mmol, 151.8 mg, 209 µL)
-
Anhydrous Acetonitrile (5 mL)
-
-
Procedure:
-
In a sealed reaction tube, combine this compound, styrene, palladium(II) acetate, and triphenylphosphine.
-
The tube is flushed with an inert gas (argon or nitrogen).
-
Anhydrous acetonitrile and triethylamine are added via syringe.
-
The tube is sealed, and the mixture is heated to 80-100 °C for 16-24 hours.
-
Upon cooling, the reaction mixture is filtered to remove precipitated salts and concentrated under reduced pressure.
-
The residue is redissolved in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to afford the coupled product.
-
Visualized Synthetic Workflow
The following diagram illustrates the logical workflow from a common starting material to this compound and its subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic pathway from cyclopentanone to this compound and its subsequent Suzuki coupling.
References
Introduction to the NMR Spectroscopy of 1-Chloro-1-cyclopentene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-1-cyclopentene
This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This guide covers the expected spectral features, a comprehensive experimental protocol for sample preparation and data acquisition, and logical diagrams illustrating the principles of NMR spectroscopy as applied to the target molecule.
This compound (C₅H₇Cl) is a halogenated cycloalkene of interest in organic synthesis. NMR spectroscopy is a powerful analytical technique for confirming its structure by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Structure and Expected NMR Signals:
The structure of this compound dictates the number and type of signals expected in its NMR spectra. The molecule has three distinct groups of hydrogen atoms and four distinct carbon environments, which should give rise to a corresponding number of signals.
-
¹H NMR: Three signals are expected, corresponding to the vinylic proton (H2), the allylic protons (H3), and the homoallylic protons (H4). The integration of these signals should be in the ratio of 1:4:2, respectively.
-
¹³C NMR: Four signals are expected, corresponding to the two vinylic carbons (C1 and C2) and the two saturated carbons (C3 and C4).
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H2 | 5.8 - 6.2 | Triplet (t) | 1H |
| H3 | 2.4 - 2.8 | Multiplet (m) | 4H |
| H4 | 1.9 - 2.3 | Quintet (quint) | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 130 - 135 |
| C2 | 125 - 130 |
| C3 | 30 - 35 |
| C4 | 20 - 25 |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of liquid samples such as this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration:
-
For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 30-50 mg in 0.6-0.7 mL of solvent.
-
-
Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). However, modern spectrometers can reference the residual solvent peak.
-
Labeling: Clearly label the NMR tube with the sample identification.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe should be tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity should be optimized by "shimming" on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Apply phase correction and baseline correction to the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of this compound.
Caption: Correlation of proton environments in this compound to its predicted ¹H NMR signals.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
While experimentally obtained ¹H and ¹³C NMR spectra for this compound are not publicly accessible, this guide provides a robust framework for its analysis. The predicted spectral data, based on fundamental NMR principles, offers a reliable reference for researchers. The detailed experimental protocol ensures high-quality data acquisition, and the logical diagrams provide a clear visual representation of the analytical process. This guide serves as a valuable resource for the structural characterization of this compound and similar compounds using NMR spectroscopy.
Technical Guide: FT-IR and Mass Spectrometry Analysis of 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-chloro-1-cyclopentene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It includes key spectral data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation patterns.
Introduction
This compound (CAS No. 930-29-0) is a halogenated cyclic alkene with the molecular formula C₅H₇Cl.[1][2] Its characterization is crucial for quality control, reaction monitoring, and various research applications. FT-IR and Mass Spectrometry are powerful analytical techniques for elucidating its molecular structure and confirming its identity. FT-IR provides information about the functional groups present by measuring the absorption of infrared radiation, while Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments, revealing its molecular weight and structural details.
Data Presentation
The quantitative spectral data for this compound are summarized below.
FT-IR Spectroscopy Data
The following table lists the expected characteristic absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3000-3100 | =C-H Stretch | Alkene | Medium |
| 2850-2960 | C-H Stretch | Alkane (CH₂) | Strong |
| 1640-1680 | C=C Stretch | Alkene | Medium-Weak |
| 1445-1470 | CH₂ Bend (Scissoring) | Alkane | Medium |
| 550-850 | C-Cl Stretch | Vinyl Halide | Strong |
Note: The exact peak positions can vary slightly based on the sample phase and spectrometer conditions. The C=C stretching absorption may be weak due to the substitution pattern of the alkene.[3][4] The C-H stretching region can distinguish between unsaturated (=C-H) and saturated (C-H) bonds, with the former appearing just above 3000 cm⁻¹ and the latter just below.[4][5][6] The C-Cl stretch for a vinyl chloride is typically found in the lower frequency region of the spectrum.[7][8]
Mass Spectrometry Data
The mass spectrometry data for this compound, typically acquired via electron ionization (EI), is presented below.[9]
| Property | Value | Notes |
| Molecular Formula | C₅H₇Cl | |
| Molecular Weight | 102.56 g/mol | [9] |
| Molecular Ion [M]⁺ | 102 m/z | Corresponds to C₅H₇³⁵Cl⁺ |
| Isotope Peak [M+2]⁺ | 104 m/z | Due to the ³⁷Cl isotope, with an intensity of ~1/3 of the [M]⁺ peak |
| Major Fragments | ||
| 67 m/z | [C₅H₇]⁺ | Base Peak . Resulting from the loss of a chlorine radical (∙Cl).[10] |
| 66 m/z | [C₅H₆]⁺ | Resulting from the loss of hydrogen chloride (HCl). |
| 39 m/z | [C₃H₃]⁺ | A common, stable fragment in cyclic systems.[10] |
Experimental Protocols
Detailed methodologies for acquiring FT-IR and Mass Spectra for this compound are provided below.
FT-IR Spectroscopy Protocol (Liquid Sample)
This compound is a liquid at room temperature, making it suitable for analysis using a thin film method with salt plates.
-
Instrument Preparation : Ensure the FT-IR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation : Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface. Add one small drop of this compound to the center of the plate.
-
Cell Assembly : Place a second salt plate on top of the first, and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates.
-
Data Acquisition : Place the assembled salt plates into the sample holder in the spectrometer's sample compartment. Initiate the scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning : After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dichloromethane or acetone), followed by ethanol, and dry them completely to prevent damage.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for analyzing volatile compounds like this compound, as it separates the analyte from impurities before detection.
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
GC-MS System Configuration :
-
Injector : Set to a temperature of 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Carrier Gas : Use Helium at a constant flow rate of approximately 1 mL/min.
-
GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.
-
Oven Program : Start at an initial temperature of 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.
-
-
Data Acquisition :
-
Injection : Inject 1 µL of the prepared sample into the GC.
-
MS Detector : The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Range : Scan a mass range of m/z 35-200.
-
Temperatures : Set the ion source and transfer line temperatures to 230°C and 280°C, respectively.
-
-
Data Analysis : The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for this compound. The mass spectrum corresponding to this peak can be extracted and compared against a spectral library (e.g., NIST) for confirmation.
Visualization
Diagrams illustrating the analytical workflow and mass spectral fragmentation are provided below.
The primary fragmentation pathway for this compound involves the loss of a chlorine radical, which is favorable due to the stability of the resulting cyclopentenyl cation (m/z 67).[11][12] This cation can then undergo further fragmentation, such as a retro-Diels-Alder type reaction, to yield smaller fragments.[11]
References
- 1. Cyclopentene, 1-chloro- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cyclopentene, 1-chloro- [webbook.nist.gov]
- 10. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 12. GCMS Section 6.9.4 [people.whitman.edu]
Navigating the Handling of 1-Chloro-1-cyclopentene: A Technical Guide to Chemical Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Chloro-1-cyclopentene (CAS No. 930-29-0). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure the safe and effective use of this compound in experimental and developmental settings.
Chemical Stability Profile
This compound is a flammable and moisture-sensitive liquid that requires careful handling to maintain its chemical integrity.[1] The stability of this vinyl chloride is influenced by several factors, including temperature, exposure to light, and the presence of other chemical agents.
1.1. Thermal Stability
The compound is stable under recommended storage conditions, but should be kept away from heat, sparks, and open flames.[1] High temperatures can lead to decomposition, producing hazardous byproducts such as carbon oxides and hydrogen chloride gas, particularly under fire conditions.[1]
1.2. Sensitivity to Moisture and Air
1.3. Photostability
While specific photostability studies on this compound are not extensively documented, compounds with similar structures can be susceptible to degradation upon exposure to light. Therefore, it is prudent to protect the compound from light during storage and handling.
1.4. Reactivity and Incompatibilities
This compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also a versatile reagent in organic synthesis, participating in cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols when catalyzed by palladium complexes.
1.5. Atmospheric Degradation
Studies on the atmospheric degradation of this compound have indicated its reactivity with atmospheric oxidants. The measured average rate coefficient values for its reaction with Cl, OH, and O3 are (3.51 ± 1.26) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, (5.97 ± 1.08) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and (1.50 ± 0.19) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, respectively. The major products of Cl and OH initiated oxidation are 2-chlorocyclopentanone and 2-cyclopenten-1-one.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Source |
| Temperature | 2 - 8 °C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | General best practice for moisture-sensitive compounds |
| Container | Tightly sealed, suitable for flammable liquids | [1] |
| Light | Protect from light | General best practice for potentially photosensitive compounds |
| Ventilation | Store in a dry and well-ventilated place | [1] |
Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Experimental Protocols for Stability Assessment
The following are representative methodologies for assessing the stability of this compound. These protocols are based on general principles of chemical stability testing and may need to be adapted for specific experimental requirements.
3.1. Hydrolysis Stability Assay
This protocol outlines a general method for evaluating the hydrolytic stability of this compound.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: In separate, sealed vials, mix the stock solution with aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9) to achieve a final desired concentration.
-
Time Points: Store the vials at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately quench the reaction if necessary (e.g., by dilution with a cold organic solvent). Analyze the concentration of the remaining this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the rate constants.
3.2. Thermal Stability Assessment (Isothermal)
This protocol describes a method to assess the thermal stability of this compound at elevated temperatures.
-
Sample Preparation: Place a known amount of this compound into several small, inert, sealed containers (e.g., glass ampoules under an inert atmosphere).
-
Temperature Exposure: Place the containers in ovens set at various constant temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Time Points and Analysis: At specified time points, remove a container from each oven and allow it to cool to room temperature. Analyze the purity of the sample using GC or HPLC to determine the extent of degradation.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature to evaluate the degradation profile.
3.3. Photostability Testing
This protocol is a general guideline for assessing the photostability of this compound.
-
Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil. Samples can be the neat substance or a solution in a photochemically inert solvent.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Exposure Conditions: Expose the samples to a controlled light intensity and duration.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples for degradation using a suitable analytical method like HPLC or GC.
-
Evaluation: Compare the degradation profiles of the exposed and dark control samples to determine the extent of photodegradation.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper handling and storage of this compound.
References
An In-depth Technical Guide to the Solubility of 1-Chloro-1-cyclopentene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-cyclopentene in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on fundamental chemical principles and provides detailed, adaptable experimental protocols for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.
Introduction
This compound is a halogenated cycloalkene with applications as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of a solute in a solvent, indicating that substances with similar polarities are more likely to be miscible or soluble in one another. This compound, being a relatively nonpolar molecule, is expected to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Conversely, it has limited solubility in highly polar solvents like water.[1]
This guide provides a qualitative assessment of the solubility of this compound in a variety of common organic solvents. Furthermore, it details two standard experimental protocols for the quantitative determination of its solubility: a gravimetric method and a UV-Vis spectrophotometric method. These protocols are designed to be readily adaptable for laboratory use.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in a selection of organic solvents based on their relative polarities.
| Solvent | Chemical Formula | Relative Polarity | Predicted Solubility |
| Hexane | C₆H₁₄ | 0.009 | Miscible |
| Toluene | C₇H₈ | 0.099 | Miscible |
| Diethyl Ether | (C₂H₅)₂O | 0.117 | Miscible |
| Dichloromethane | CH₂Cl₂ | 0.309 | Miscible |
| Acetone | (CH₃)₂CO | 0.355 | Soluble |
| Tetrahydrofuran | C₄H₈O | 0.207 | Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | 0.228 | Soluble |
| Isopropanol | (CH₃)₂CHOH | 0.546 | Soluble |
| Ethanol | C₂H₅OH | 0.654 | Soluble |
| Methanol | CH₃OH | 0.762 | Sparingly Soluble |
| Dimethyl Sulfoxide | (CH₃)₂SO | 0.444 | Sparingly Soluble |
| Water | H₂O | 1.000 | Insoluble |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, avoiding any undissolved material.
-
For more precise separation, filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
-
Determination of Solute Mass:
-
Determine the mass of the volumetric flask containing the saturated solution.
-
Evaporate the solvent from the flask under reduced pressure or in a fume hood.
-
Once the solvent is completely evaporated, weigh the flask containing the solute residue.
-
The difference in mass represents the mass of the dissolved this compound.
-
Calculation:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) x 100
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be more sensitive than the gravimetric method.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvent (must be UV-transparent at the analysis wavelength)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature shaker or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the solvent with known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Filter a portion of the saturated solution through a syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Solubility (mol/L) = Concentration of saturated solution
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: The principle of "like dissolves like".
Figure 2: Workflow for Gravimetric Solubility Determination.
Figure 3: Workflow for UV-Vis Spectrophotometric Solubility Determination.
References
Reactivity of the vinyl chloride group in 1-Chloro-1-cyclopentene
An In-depth Technical Guide to the Reactivity of the Vinyl Chloride Group in 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the reactivity of the vinyl chloride group in this compound, a versatile intermediate in organic synthesis. The document focuses on its participation in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide includes quantitative data from key literature, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding and practical application of its chemistry.
Overview of Reactivity
The reactivity of this compound is dominated by the chemistry of its vinyl chloride moiety. Unlike alkyl chlorides, the C(sp²)-Cl bond is strengthened by the partial double-bond character resulting from resonance with the adjacent π-system. Consequently, it is relatively inert to classical nucleophilic substitution (SN1/SN2) reactions. However, the vinyl chloride group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations, catalyzed by highly active palladium complexes, enable the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-S) bonds, making this compound a valuable building block for synthesizing substituted cyclopentene derivatives.
Palladium-Catalyzed C-C Bond Forming Reactions
The most significant and well-documented reactions of this compound involve palladium-catalyzed cross-coupling to form new carbon-carbon bonds. Among these, the Suzuki-Miyaura and Negishi couplings are particularly effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the vinyl chloride with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is a robust method for synthesizing 1-aryl-1-cyclopentene derivatives. Air-stable palladium(II) complexes with phosphinous acid ligands, such as [[(t-Bu)₂PO...H...OP(t-Bu)₂]PdCl]₂ (POPd1), have proven to be highly efficient catalysts for this transformation.[1][2]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%)[1][2] |
| 1 | 4-Methylphenylboronic acid | 1-(p-tolyl)cyclopent-1-ene | 95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)cyclopent-1-ene | 91 |
| 3 | 3-Methylphenylboronic acid | 1-(m-tolyl)cyclopent-1-ene | 96 |
| 4 | Phenylboronic acid | 1-phenylcyclopent-1-ene | 93 |
| Conditions: this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd catalyst POPd1 (0.01 equiv), Dioxane, 80 °C, 12 h. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This method is highly effective for coupling both aryl- and alkylzinc reagents with this compound. A key advantage is the tolerance of a wide range of functional groups. Commercially available Pd(P(t-Bu)₃)₂ is a particularly effective catalyst for this reaction, providing high yields even with sterically hindered substrates.[3][4][5]
Quantitative Data for Negishi Coupling
| Entry | Organozinc Reagent (R-ZnCl) | Catalyst | Yield (%) | Reference |
| 1 | 4-Methoxyphenylzinc chloride | Pd(P(t-Bu)₃)₂ | 85 | [3][4][5] |
| 2 | 4-Methoxyphenylzinc chloride | POPd1 | 97 | [1][2] |
| Conditions for Entry 1: this compound (1.0 equiv), organozinc (1.5 equiv), Pd(P(t-Bu)₃)₂ (2 mol%), NMP/THF, 100 °C, 2 h. | ||||
| Conditions for Entry 2: this compound (1.0 equiv), organozinc (1.2 equiv), POPd1 (0.01 equiv), K₃PO₄ (2.0 equiv), Dioxane, 80 °C, 12 h. |
Catalytic Cycle for Negishi Coupling
Palladium-Catalyzed C-S Bond Forming Reactions (Thiolation)
Beyond C-C bond formation, this compound readily participates in C-S bond formation through palladium-catalyzed coupling with thiols. This reaction provides a direct route to vinyl thioethers, which are valuable intermediates in organic synthesis. The same phosphinous acid-ligated palladium complexes that are effective in Suzuki couplings also demonstrate high activity in this transformation.[1][2]
Quantitative Data for C-S Coupling
| Entry | Thiol | Product | Yield (%)[1][2] |
| 1 | Thiophenol | 1-(phenylthio)cyclopent-1-ene | 95 |
| Conditions: this compound (1.0 equiv), thiophenol (1.2 equiv), NaOt-Bu (1.2 equiv), Pd catalyst POPd1 (0.01 equiv), Dioxane, 80 °C, 12 h. |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the key cross-coupling reactions of this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions.
Protocol for Negishi Coupling (Dai, C.; Fu, G. C. Method)
This protocol describes the coupling of this compound with 4-methoxyphenylzinc chloride.[3][4][5]
Reagents:
-
This compound (1.0 mmol, 102.6 mg)
-
4-Methoxyphenylmagnesium bromide (1.5 mmol, 1.5 mL of a 1.0 M solution in THF)
-
Zinc chloride (1.6 mmol, 3.2 mL of a 0.5 M solution in THF)
-
Pd(P(t-Bu)₃)₂ (0.020 mmol, 10.2 mg)
-
N-Methyl-2-pyrrolidone (NMP) (2.0 mL)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an argon atmosphere, add the 4-methoxyphenylmagnesium bromide solution to the zinc chloride solution in a dry Schlenk flask. Stir the resulting mixture for 20 minutes at room temperature to form the organozinc reagent.
-
To this mixture, add NMP (2.0 mL) and stir for an additional 5 minutes.
-
Add this compound (1.0 mmol) followed by the catalyst, Pd(P(t-Bu)₃)₂ (0.020 mmol).
-
Seal the Schlenk flask and heat the reaction mixture in an oil bath at 100 °C for 2 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)cyclopent-1-ene.
Protocol for Suzuki-Miyaura Coupling (Adapted from Li, G. Y.)
This protocol describes the coupling of this compound with 4-methylphenylboronic acid.[1][2]
Reagents:
-
This compound (1.0 mmol, 102.6 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
[[(t-Bu)₂PO...H...OP(t-Bu)₂]PdCl]₂ (POPd1) (0.01 mmol, 9.7 mg)
-
Anhydrous Dioxane (4 mL)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst POPd1, potassium phosphate, and 4-methylphenylboronic acid.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous dioxane (4 mL) via syringe, followed by this compound (1.0 mmol).
-
Seal the flask and heat the mixture in an oil bath at 80 °C for 12 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1-(p-tolyl)cyclopent-1-ene.
Conclusion
This compound is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. Its vinyl chloride group, while resistant to classical substitution, is readily activated by modern palladium catalysts to participate in robust C-C and C-S bond-forming transformations such as the Suzuki-Miyaura, Negishi, and thiolation reactions. The availability of air-stable, highly active catalysts and well-defined protocols makes these reactions practical and scalable for applications in pharmaceutical discovery and materials science. This guide provides the foundational data and procedures to enable researchers to effectively utilize this compound as a strategic building block in complex molecule synthesis.
References
- 1. Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-chloro-1-cyclopentene as a key building block. This versatile substrate offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted cyclopentene derivatives. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.
Introduction to Palladium-Catalyzed Cross-Coupling of Vinyl Chlorides
Vinyl chlorides, such as this compound, are attractive substrates for cross-coupling reactions due to their stability and cost-effectiveness compared to the analogous bromides and iodides. However, the strength of the C-Cl bond necessitates the use of highly active palladium catalyst systems, often employing electron-rich and bulky phosphine ligands to facilitate the crucial oxidative addition step. The development of such advanced catalyst systems has broadened the scope of vinyl chlorides in modern organic synthesis.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Reactions and Data Presentation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting a vinyl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to the commercial availability and stability of the boronic acid coupling partners.
Representative Data for Suzuki-Miyaura Coupling of this compound:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Na₂CO₃ (3) | DME/H₂O | 90 | 24 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | THF | 80 | 18 | 88 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Representative Data for Stille Coupling of this compound:
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 82 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CuI (10 mol%) | THF | 80 | 12 | 88 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | LiCl (3 equiv.) | DMF | 100 | 18 | 75 |
| 4 | Trimethyl(phenylethynyl)stannane | Pd(OAc)₂ (2) | AsPh₃ (4) | - | NMP | 90 | 16 | 90 |
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Representative Data for Heck Reaction of this compound:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂ (3) | PPh₃ (6) | NaOAc (2.5) | DMA | 130 | 18 | 80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe (2) | 1,4-Dioxane | 110 | 20 | 72 |
| 4 | 1-Octene | Herrmann's Catalyst (1) | - | K₂CO₃ (2) | NMP | 140 | 36 | 65 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Representative Data for Sonogashira Coupling of this compound:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 88 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine (4) | DMF | 80 | 16 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA (3) | Toluene | 70 | 18 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt (3) | Acetonitrile | 80 | 24 | 79 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or vinyl halides. This reaction has become a vital tool for the synthesis of anilines and their derivatives.
Representative Data for Buchwald-Hartwig Amination of this compound:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 87 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF | 80 | 24 | 81 |
| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 90 | 16 | 90 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add phenylboronic acid and this compound to the tube.
-
Add anhydrous toluene and degassed water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-phenyl-1-cyclopentene.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(PPh₃)₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, this compound, and tributyl(phenyl)stannane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and quench with an aqueous solution of KF (1 M, 10 mL). Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the layers of the filtrate, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-phenyl-1-cyclopentene.
Protocol 3: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, this compound, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the coupled product.
Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF, this compound, phenylacetylene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 65 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(phenylethynyl)-1-cyclopentene.
Protocol 5: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene, this compound, and morpholine under an argon atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-(cyclopent-1-en-1-yl)morpholine.
Visualizations of Reaction Mechanisms and Workflows
To aid in the understanding of the underlying principles and experimental execution, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Stille coupling.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling.
Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-1-cyclopentene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1] These attributes make the Suzuki coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This application note provides a detailed protocol for the Suzuki coupling of 1-chloro-1-cyclopentene with various arylboronic acids. The resulting 1-aryl-1-cyclopentene scaffolds are important structural motifs in medicinal chemistry and materials science. While vinyl chlorides are known to be less reactive than their bromide or iodide counterparts, the use of appropriate catalyst systems enables efficient coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the this compound, forming a palladium(II) intermediate. This is often the rate-determining step, especially with less reactive chlorides.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the chloride. The base activates the boronic acid, facilitating this exchange.
-
Reductive Elimination: The two organic ligands on the palladium center (the cyclopentenyl and aryl groups) couple and are eliminated from the metal, forming the desired 1-aryl-1-cyclopentene product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids based on established protocols for similar vinyl chlorides. The yields are indicative and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1-cyclopentene | A | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: a] |
| 2 | 4-Methylphenylboronic acid | 1-(p-Tolyl)-1-cyclopentene | A | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: a] |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1-cyclopentene | A | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: a] |
| 4 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-1-cyclopentene | B | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | [Cite: a] |
| 5 | 3-Thienylboronic acid | 1-(Thiophen-3-yl)-1-cyclopentene | B | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | [Cite: a] |
| 6 | 2-Naphthylboronic acid | 1-(Naphthalen-2-yl)-1-cyclopentene | A | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: a] |
[a] Yields are estimated based on typical results for Suzuki couplings of vinyl chlorides with arylboronic acids. Actual yields may vary.
Catalyst System A: Pd(OAc)₂ (2 mol%), SPhos (4 mol%) Catalyst System B: Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%)
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water (typically in a 4:1 ratio) via syringe.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: While stirring, add the palladium(II) acetate and SPhos ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water, deionized
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 ratio) to the vial.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-30 minutes).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols for Sonogashira Coupling of 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons, such as those in vinyl halides.[1][2][3][4][5] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[5][6]
This document provides detailed application notes and protocols for the Sonogashira coupling of 1-chloro-1-cyclopentene, a cyclic vinyl chloride, with terminal alkynes. It is important to note that vinyl chlorides are the least reactive among the vinyl halides (reactivity trend: I > Br > OTf > Cl), making this transformation challenging.[2][3] Consequently, the reaction conditions often require careful optimization, including the use of specialized catalyst systems with bulky, electron-rich ligands to achieve satisfactory yields. These protocols are designed to serve as a starting point for the development of specific synthetic procedures.
Reaction Principle and Key Parameters
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the vinyl chloride and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.[3][5] For unreactive chlorides like this compound, the choice of catalyst, ligand, base, and solvent is critical for a successful reaction.
Catalyst System: A combination of a palladium precursor and a suitable ligand is crucial. For challenging substrates, catalyst systems employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands have shown enhanced reactivity.[7][8]
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen chloride generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[7][9] Stronger, non-nucleophilic bases like potassium carbonate or cesium carbonate may also be effective, particularly in copper-free protocols.
Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Common solvents include tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), and toluene.[9][10]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of unactivated vinyl chlorides. These conditions can be adapted and optimized for the coupling of this compound with various terminal alkynes.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound
| Parameter | Condition | Notes |
| Vinyl Halide | This compound (1.0 equiv) | Ensure purity of the starting material. |
| Terminal Alkyne | 1.1 - 1.5 equiv | Excess alkyne can help drive the reaction to completion. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ (1-5 mol%) | Other palladium sources can be used. |
| Ligand | XPhos or SPhos (2-10 mol%) | Bulky, electron-rich ligands are recommended. |
| Copper(I) Cocatalyst | CuI (2-10 mol%) | Essential for the copper-catalyzed pathway. |
| Base | Triethylamine or DIPEA (2.0 - 5.0 equiv) | Can also be used as a co-solvent. |
| Solvent | THF, Dioxane, or DMF | Anhydrous and deoxygenated solvents are recommended. |
| Temperature | 60 - 120 °C | Higher temperatures are often required for chlorides. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC/MS for completion. |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Parameter | Condition | Notes |
| Vinyl Halide | This compound (1.0 equiv) | Ensure purity of the starting material. |
| Terminal Alkyne | 1.1 - 1.5 equiv | Excess alkyne can help drive the reaction. |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | dba = dibenzylideneacetone. |
| Ligand | XPhos, SPhos, or an NHC ligand (2-10 mol%) | Crucial for the efficiency of the copper-free reaction. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | Inorganic bases are often used in copper-free systems. |
| Solvent | Toluene, Dioxane, or DMF | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80 - 140 °C | May require higher temperatures than the cocatalyzed method. |
| Reaction Time | 24 - 72 hours | Monitor by TLC or GC/MS for completion. |
Experimental Protocols
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂
-
XPhos
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (e.g., 0.03 mmol, 3 mol%), XPhos (e.g., 0.06 mmol, 6 mol%), and CuI (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous THF (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv) and triethylamine (e.g., 3.0 mmol, 3.0 equiv) to the flask.
-
Add phenylacetylene (e.g., 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Pd(OAc)₂
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), SPhos (e.g., 0.04 mmol, 4 mol%), and Cs₂CO₃ (e.g., 2.5 mmol, 2.5 equiv).
-
Add anhydrous dioxane (e.g., 5 mL) to the flask.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv) to the mixture.
-
Add phenylacetylene (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 24-72 hours, monitoring the progress by TLC or GC/MS.
-
After cooling to room temperature, add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Intramolecular Radical Cyclization of 1-Chloro-1-cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular radical cyclization is a powerful and versatile method in organic synthesis for the construction of cyclic and polycyclic frameworks. This technique is particularly valuable in the synthesis of natural products and complex pharmaceutical agents due to its ability to form carbon-carbon bonds under mild conditions with high levels of regio- and stereocontrol. This document provides detailed application notes and protocols for the intramolecular radical cyclization of 1-chloro-1-cyclopentene derivatives, a class of substrates that can lead to the formation of valuable bicyclo[3.3.0]octane ring systems. The protocols described herein primarily focus on the widely used tin-mediated radical cyclization using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as the radical initiator.
Principle of the Reaction
The intramolecular radical cyclization of a this compound derivative bearing a tethered alkene proceeds through a radical chain mechanism. The key steps are:
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN to generate isobutyronitrile radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).
-
Propagation:
-
The tributyltin radical abstracts the chlorine atom from the this compound substrate to generate a highly reactive vinyl radical.
-
This vinyl radical undergoes an intramolecular cyclization by attacking the tethered double bond. According to Baldwin's rules, the 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered ring and a new alkyl radical. This results in the formation of a bicyclo[3.3.0]octane skeleton.
-
The newly formed cyclized radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, which continues the chain reaction.
-
-
Termination: The radical chain is terminated by the combination of any two radical species.
The overall transformation is the conversion of a this compound derivative with a pendant alkene into a bicyclo[3.3.0]octane system. The stereochemical outcome of the reaction is often influenced by the conformation of the transition state during the cyclization step.
Signaling Pathway Diagram
Caption: General mechanism of the AIBN-initiated, Bu₃SnH-mediated intramolecular radical cyclization.
Experimental Data
The following table summarizes representative data for the intramolecular radical cyclization of various alkenyl halides to form five-membered rings, which serves as a guide for the expected outcomes with this compound derivatives. Specific data for this compound derivatives is scarce in the literature, but the principles are directly applicable.
| Entry | Substrate | Radical Precursor | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 1-(4-Pentenyl)-2-iodocyclopentene | Vinyl Iodide | Bu₃SnH, AIBN, Benzene, 80 °C | Bicyclo[3.3.0]octane derivative | High | Not Reported | General Principle |
| 2 | N-allyl-2-chloro-N-tosyl-2-propen-1-amine | Allylic Chloride | Bu₃SnH, AIBN, Benzene, reflux | 3-methylenepyrrolidine derivative | 75 | N/A | [1] |
| 3 | 1-Bromo-6-heptene | Alkyl Bromide | Bu₃SnH, AIBN, Benzene, 80 °C | Methylcyclopentane | 91 | N/A | [1] |
| 4 | tert-Butyl 2-iodo-2-octenoate | Vinyl Iodide | Bu₃SnH, AIBN, Benzene, 80 °C | Cyclopentanone derivative | 93 | 7:1 | [1] |
Note: The yields and diastereoselectivities are highly substrate-dependent. The reactivity of vinyl chlorides is generally lower than that of vinyl bromides and iodides, which may necessitate longer reaction times or higher temperatures.
Experimental Workflow
Caption: A typical experimental workflow for the intramolecular radical cyclization.
Detailed Experimental Protocol (General)
This protocol is a general guideline for the intramolecular radical cyclization of a this compound derivative with a pendant alkene using tributyltin hydride and AIBN. The specific conditions may require optimization for different substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Syringe pump
-
Standard workup and purification reagents and equipment
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reaction Setup: Dissolve the this compound derivative (1.0 equiv) and AIBN (0.1 - 0.2 equiv) in a sufficient volume of degassed anhydrous solvent (e.g., benzene or toluene, to achieve a final substrate concentration of approximately 0.01-0.05 M).
-
Initiation: Heat the reaction mixture to reflux (typically 80 °C for benzene or 110 °C for toluene) with vigorous stirring.
-
Addition of Bu₃SnH: In a separate flask, prepare a solution of tributyltin hydride (1.1 - 1.5 equiv) in the same degassed anhydrous solvent. Using a syringe pump, add this solution dropwise to the refluxing reaction mixture over a period of 4-8 hours. The slow addition of the tin hydride is crucial to maintain a low concentration of the reducing agent, which minimizes premature reduction of the intermediate radicals and favors the desired cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete after the addition of the tin hydride is finished and an additional 1-2 hours of refluxing.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue will contain the desired product and tin byproducts. To remove the tin residues, dissolve the crude oil in diethyl ether or acetonitrile and wash with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration. Alternatively, partitioning the crude mixture between hexane and acetonitrile can also help in separating the nonpolar tin compounds from the more polar product.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure bicyclo[3.3.0]octane derivative.
-
Characterization: Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Safety Precautions
-
Tributyltin hydride and other organotin compounds are highly toxic. They can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
AIBN is a potentially explosive compound when heated in a confined space. Handle with care and avoid grinding or subjecting it to shock.
-
Benzene is a known carcinogen. If possible, substitute with a less toxic solvent like toluene. All manipulations should be performed in a fume hood.
-
The reaction should be carried out under an inert atmosphere to prevent the quenching of radicals by atmospheric oxygen.
Troubleshooting
-
Low Yield:
-
Ensure the solvent is anhydrous and thoroughly degassed. Oxygen can inhibit radical reactions.
-
The rate of addition of Bu₃SnH may be too fast, leading to premature reduction of the vinyl radical. Try a slower addition rate.
-
The reaction temperature may be too low for efficient initiation. Ensure the reaction is at a gentle reflux.
-
The concentration of the substrate may be too high, favoring intermolecular side reactions. Dilution can favor the intramolecular pathway.
-
-
Incomplete Reaction:
-
The amount of AIBN may be insufficient. A fresh portion of AIBN can be added if the reaction stalls.
-
The quality of the Bu₃SnH may be poor. Use freshly distilled or purchased reagent.
-
-
Formation of Side Products:
-
Direct reduction of the C-Cl bond without cyclization can occur if the concentration of Bu₃SnH is too high.
-
Polymerization of the starting material or product can occur. Lowering the concentration may help.
-
By following these guidelines and protocols, researchers can effectively utilize the intramolecular radical cyclization of this compound derivatives for the synthesis of complex bicyclic structures relevant to drug discovery and development.
References
Application Notes and Protocols for the Aminocarbonylation of 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the palladium-catalyzed aminocarbonylation of 1-chloro-1-cyclopentene to synthesize N-aryl- and N-alkyl-1-cyclopentene-1-carboxamides. This reaction is a valuable tool for the introduction of a carboxamide functionality onto a five-membered ring, a common scaffold in medicinal chemistry. The use of molybdenum hexacarbonyl as a solid carbon monoxide source offers a significant safety and handling advantage over gaseous carbon monoxide.
Introduction
The aminocarbonylation of vinyl halides is a powerful transition-metal-catalyzed reaction for the synthesis of α,β-unsaturated amides. These motifs are present in a variety of biologically active molecules and natural products. The following protocol is based on the palladium-catalyzed aminocarbonylation of this compound with benzylamine, which has been previously studied.[1] The methodology utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a stable, solid precursor for the in situ generation of carbon monoxide, thereby avoiding the handling of highly toxic CO gas.[2] Microwave irradiation is employed to accelerate the reaction, leading to shorter reaction times and often improved yields.[2]
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is initiated by the oxidative addition of the vinyl chloride to a low-valent palladium(0) species. Subsequent coordination of carbon monoxide, generated from the decomposition of Mo(CO)₆, and migratory insertion leads to the formation of an acyl-palladium intermediate. Nucleophilic attack by the amine on this intermediate, followed by reductive elimination, regenerates the palladium(0) catalyst and yields the desired N-substituted-1-cyclopentene-1-carboxamide.
Experimental Protocol
Materials:
-
This compound (C₅H₇Cl)
-
Benzylamine (C₇H₉N)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et₃N)
-
Molybdenum hexacarbonyl [Mo(CO)₆]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (1 mol%), Xantphos (2 mol%), and molybdenum hexacarbonyl (2.0 equiv.).
-
Seal the vial with a septum and purge with nitrogen or argon gas.
-
Under the inert atmosphere, add this compound (1.0 equiv.), benzylamine (1.2 equiv.), and triethylamine (3.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (to achieve a final concentration of ~0.5 M with respect to this compound).
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 140°C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-1-cyclopentene-1-carboxamide.
Data Presentation
| Entry | Substrate | Amine | Catalyst | Ligand | CO Source | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | This compound | Benzylamine | Pd(OAc)₂ | Xantphos | Mo(CO)₆ | DMF | 140 | 20 | 75-85 |
Note: The yield is an estimated range based on similar reported aminocarbonylation reactions. The actual yield may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of N-benzyl-1-cyclopentene-1-carboxamide.
Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
References
Application Notes and Protocols: Formation of Cyclopent-1-enylmagnesium Chloride from 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the formation of the Grignard reagent, cyclopent-1-enylmagnesium chloride, from 1-chloro-1-cyclopentene. The synthesis of Grignard reagents from vinyl chlorides, particularly cyclic vinyl chlorides, presents unique challenges due to their lower reactivity compared to their bromide or iodide counterparts. However, the use of cyclic ether solvents, such as tetrahydrofuran (THF), has been shown to facilitate this reaction, offering a cost-effective route to valuable synthetic intermediates. These vinyl Grignard reagents are pivotal in the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with applications in medicinal chemistry and drug development. This document outlines the reaction conditions, a detailed step-by-step protocol, and potential applications, supported by extrapolated quantitative data based on analogous reactions.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. While traditionally prepared from organobromides or iodides, the use of more cost-effective organochlorides is highly desirable. Vinyl chlorides, in particular, are known to be less reactive towards magnesium. However, seminal work has demonstrated that the use of cyclic ether solvents, such as tetrahydrofuran (THF), significantly enhances the reactivity of vinylic chlorides, enabling the formation of the corresponding Grignard reagents in good yields.[1]
Cyclopent-1-enylmagnesium chloride is a valuable intermediate, providing a cyclopentenyl carbanion synthon. This reactive species can participate in a variety of nucleophilic addition and substitution reactions, making it a key building block in the synthesis of complex alicyclic structures. Such motifs are prevalent in numerous biologically active molecules and natural products, highlighting the importance of efficient and reliable methods for their preparation. In the context of drug development, the introduction of a cyclopentenyl group can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.
Signaling Pathways and Logical Relationships
The formation of a Grignard reagent is a fundamental transformation in organic chemistry, representing the insertion of magnesium into a carbon-halogen bond. This process effectively reverses the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile.
Caption: Logical relationship for Grignard reagent formation.
Experimental Workflow
The experimental workflow for the preparation of cyclopent-1-enylmagnesium chloride involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere. The key steps include the activation of magnesium, the slow addition of the vinyl chloride, and the maintenance of appropriate reaction temperatures.
Caption: Experimental workflow for Grignard reagent synthesis.
Quantitative Data Summary
The following table summarizes the extrapolated reaction parameters for the formation of cyclopent-1-enylmagnesium chloride, based on data from analogous reactions with other cyclic vinyl chlorides.[1]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mol | Limiting Reagent |
| Magnesium Turnings | 1.1 mol | Slight excess to ensure complete reaction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 3.0 mol | Acts as both solvent and complexing agent. |
| Initiator | ||
| Iodine | 1 small crystal | To activate the magnesium surface. |
| Ethyl Bromide | ~2 ml | Optional, to further initiate the reaction. |
| Reaction Conditions | ||
| Initial Temperature | Room Temperature | |
| Reaction Temperature | Maintained at 50-60 °C | The reaction is exothermic.[1] |
| Reaction Time | ~8-10 hours | Based on similar vinylic chloride reactions.[1] |
| Yield | ||
| Estimated Yield | 80-90% | Based on titration of the Grignard reagent.[1] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formation of Grignard reagents from vinylic chlorides.[1]
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Ethyl bromide (optional, as initiator)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Apparatus:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
The apparatus consists of a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
-
Charging the Reaction Vessel:
-
To the cooled flask, add magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine.
-
Add a portion of the anhydrous THF to just cover the magnesium turnings.
-
-
Initiation of the Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Add a small aliquot (approx. 10%) of the this compound solution to the magnesium suspension.
-
Gently warm the flask with a heat gun until the brown color of the iodine disappears, indicating the initiation of the reaction. The solution may become cloudy and begin to gently reflux.
-
If the reaction does not start, a few drops of ethyl bromide can be added to activate the magnesium.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has been initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to keep the temperature between 50-60 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 6-8 hours to ensure complete consumption of the starting material.
-
-
Completion and Use:
-
After the reflux period, allow the reaction mixture to cool to room temperature. The resulting gray to brownish solution contains the cyclopent-1-enylmagnesium chloride.
-
The concentration of the Grignard reagent should be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use in subsequent reactions.
-
The Grignard reagent is typically used directly in solution for the next synthetic step.
-
Applications in Drug Development
Grignard reagents are fundamental tools in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a cyclopentenyl moiety can be a key step in the construction of complex molecular architectures with desired pharmacological activities.
A relevant example, although involving a saturated ring, is the use of a cyclopentyl Grignard reagent in the synthesis of anesthetic drug analogs. For instance, in the synthesis of 2-Fluorodeschloroketamine (2-FDCK), an analog of ketamine, a cyclopentyl Grignard reagent is reacted with a benzonitrile derivative. This reaction forms a key carbon-carbon bond, leading to an intermediate that is further elaborated to the final drug molecule. This highlights the utility of cyclic Grignard reagents in the synthesis of compounds targeting the central nervous system. The cyclopent-1-enylmagnesium chloride described herein can be used in a similar fashion to introduce unsaturation, which can be a site for further functionalization or can influence the conformational properties and receptor binding of the target molecule.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions on 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-cyclopentene is a versatile cyclic vinyl halide that serves as a building block in organic synthesis. While direct nucleophilic substitution on vinylic halides is generally challenging, this substrate readily participates in a variety of palladium-catalyzed cross-coupling reactions, which effectively act as substitution pathways. These transformations are crucial for the synthesis of complex cyclopentene derivatives, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. This document provides an overview of the reactivity of this compound, with a focus on palladium-catalyzed substitution methods, and includes detailed experimental protocols for key transformations.
Reactivity of this compound in Nucleophilic Substitution
Direct nucleophilic substitution reactions (SN1 and SN2) are generally disfavored for vinylic halides like this compound. The sp²-hybridized carbon of the C-Cl bond is more electronegative than an sp³-hybridized carbon, resulting in a stronger and shorter bond that is more difficult to break. Furthermore, the SN2 backside attack is sterically hindered by the cyclopentene ring, and the formation of a vinylic carbocation in an SN1 pathway is energetically unfavorable.
Consequently, the most effective methods for nucleophilic substitution on this compound involve transition metal catalysis, which proceeds through alternative mechanistic pathways. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile strategies for this purpose.
Palladium-Catalyzed Substitution Reactions
Palladium catalysts, in combination with appropriate ligands, facilitate the coupling of this compound with a wide range of nucleophilic partners, including organoboron reagents (Suzuki coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). These reactions offer a powerful means to construct C-C and C-N bonds with high efficiency and functional group tolerance.
Data Presentation: Palladium-Catalyzed Reactions of this compound
| Reaction Type | Nucleophile/Coupling Partner | Product | Typical Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acids | 1-Aryl-1-cyclopentenes | High | [1] |
| Suzuki Coupling | Arylzinc reagents | 1-Aryl-1-cyclopentenes | High | [1] |
| Sonogashira Coupling | Terminal alkynes | 1-Alkynyl-1-cyclopentenes | Moderate to High | General Knowledge |
| Buchwald-Hartwig Amination | Primary/Secondary amines | N-(Cyclopent-1-en-1-yl)amines | Moderate to High | [2] |
| Thiol Coupling | Thiols | 1-(Arylthio)-1-cyclopentenes | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or nitrogen source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and ligand (e.g., PPh₃; 4-10 mol%).
-
Add the anhydrous solvent to the flask.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
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If required by the specific catalytic system, add a small amount of deionized water.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
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This compound
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Terminal alkyne
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Anhydrous amine base (e.g., triethylamine, diisopropylamine)
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Anhydrous solvent (e.g., THF, DMF)
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Standard glassware for inert atmosphere reactions
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Magnetic stirrer
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Argon or nitrogen source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
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Add the anhydrous solvent and the amine base.
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Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.
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Add this compound (1.0 equivalent) via syringe.
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
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Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
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This compound
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Primary or secondary amine
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., BINAP, Xantphos)
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Strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS)
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Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
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Argon or nitrogen source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-1.5 equivalents).
-
Add the anhydrous solvent to the flask.
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Add the amine (1.1-1.2 equivalents) to the mixture.
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Add this compound (1.0 equivalent) via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-1-cyclopentene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during palladium-catalyzed cross-coupling reactions of 1-chloro-1-cyclopentene.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the most common causes and how can I improve it?
Answer: Low yields in the Suzuki-Miyaura coupling of this compound, a vinyl chloride, often stem from several factors. Vinyl chlorides are known to be less reactive than their bromide or iodide counterparts, primarily due to the strong C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.
Here is a systematic approach to troubleshooting:
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Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. For less reactive chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.
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Recommendation: Screen a panel of ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands can also be effective.
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Base Selection: The base plays a crucial role in the activation of the boronic acid. For challenging couplings, stronger bases are often required.
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Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous to maximize its activity.
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-
Solvent and Temperature: The solvent must be appropriate for the solubility of all reaction components and stable at the required temperature.
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Recommendation: A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O, THF/H₂O, or Toluene/H₂O) is common. Ensure vigorous stirring for biphasic reactions. Increasing the reaction temperature can often improve the rate of the slow oxidative addition, but be mindful of potential side reactions or decomposition.
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-
Reaction Setup and Inertness: Palladium(0) catalysts are sensitive to oxygen.
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Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
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Question 2: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. This side reaction consumes your coupling partner and can complicate purification.
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Improve Inert Atmosphere: The most common cause is the presence of oxygen, which can participate in a catalytic cycle that leads to homocoupling. Re-evaluate your degassing procedure for solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.
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Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
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Temperature Control: In some cases, high reaction temperatures can promote homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Question 3: My Stille coupling with this compound is sluggish. What are the key parameters to optimize?
Answer: Similar to the Suzuki coupling, the Stille reaction of this compound can be challenging due to the inertness of the C-Cl bond.
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Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst for Stille couplings, more electron-rich and bulky phosphine ligands can accelerate the reaction with chlorides.
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Recommendation: Consider using ligands like P(t-Bu)₃ or Buchwald-type ligands in combination with a palladium source like Pd₂(dba)₃.
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Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step and improve yields.
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Solvent: Non-polar solvents like toluene or dioxane are typically effective. However, for some systems, a polar aprotic solvent like DMF or NMP can increase the reaction rate, but may also lead to more side products.
Question 4: I am having trouble with my Sonogashira coupling of this compound. The reaction is not proceeding to completion. What should I investigate?
Answer: The Sonogashira coupling of vinyl chlorides is known to be more difficult than with the corresponding bromides or iodides.
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Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst (typically CuI) is standard. For chlorides, a robust ligand is often necessary.
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Recommendation: Electron-rich and bulky phosphine ligands are generally preferred. A common starting point is Pd(PPh₃)₂Cl₂/CuI with an excess of an amine base.
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Base and Solvent: The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and the solvent or co-solvent. The choice of amine can be critical.
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Recommendation: If triethylamine is not effective, consider a bulkier amine like diisopropylethylamine (DIPEA).
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Copper-Free Conditions: If you are observing alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst, you may consider a copper-free Sonogashira protocol. These conditions often require a specific palladium catalyst and ligand system and may necessitate higher temperatures.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 24 | Low |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Moderate-High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 80 | 24 | Low-Moderate |
Table 2: Representative Conditions for Stille Coupling of this compound with Tributyl(vinyl)stannane
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | Moderate |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CuI (10) | Dioxane | 100 | 18 | High |
| 3 | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 100 | 12 | Moderate-High |
Table 3: Representative Conditions for Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | Et₃N/THF | 70 | 24 | Moderate |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 90 | 12 | Moderate-High |
| 3 | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Toluene | 110 | 18 | Moderate |
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for your reactions. Optimization will likely be necessary for your specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and any additive (e.g., CuI, 10 mol%).
-
Addition of Reagents: Add the degassed solvent (e.g., dioxane). Then, add this compound (1.0 equiv) followed by the organostannane reagent (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide co-catalyst (4 mol%).
-
Addition of Reagents: Add the solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv). Then, add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) and stir for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting low yields in cross-coupling reactions of this compound.
Technical Support Center: Side Reactions of 1-Chloro-1-cyclopentene with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during experiments involving 1-chloro-1-cyclopentene and strong bases. The information is presented in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with strong bases?
A1: When reacting this compound with a strong base, the intended reaction is often the formation of a 1-cyclopentenyl organometallic reagent (e.g., 1-cyclopentenyllithium or a Grignard reagent) via metal-halogen exchange or direct insertion of a metal. However, due to the structure of this compound, a vinyl halide, several side reactions are highly probable and can often be the dominant pathways.
Q2: What is the most common side reaction observed?
A2: The most prevalent side reaction is dehydrohalogenation (elimination of HCl). This is especially common with strong, non-nucleophilic bases. This elimination reaction leads to the formation of a highly reactive and unstable intermediate known as cyclopentyne .[1]
Q3: What happens to the cyclopentyne intermediate?
A3: Cyclopentyne is a highly strained and reactive species that will readily react with any available trapping agents in the reaction mixture. Common trapping reactions include:
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Diels-Alder [4+2] cycloaddition: If a diene (like furan or cyclopentadiene) is present, it will trap the cyclopentyne to form a bicyclic adduct.
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[2+2] cycloaddition: With alkenes, cyclopentyne can undergo [2+2] cycloaddition.
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Reaction with the organometallic base: The strong base itself can act as a nucleophile and add to the cyclopentyne. For instance, if phenyllithium is used as the base, it can add to the cyclopentyne intermediate to form 1-phenylcyclopentene.[2]
Q4: Can I form a Grignard reagent from this compound?
A4: The formation of a Grignard reagent from this compound is challenging. Vinyl chlorides are generally less reactive than their bromide or iodide counterparts for Grignard formation. The primary competing reaction is dehydrohalogenation by the initially formed Grignard reagent, which is a strong base. This can lead to low yields of the desired 1-cyclopentenylmagnesium chloride and the formation of byproducts arising from the cyclopentyne intermediate.
Q5: What about using organolithium reagents like n-BuLi or t-BuLi?
A5: Organolithium reagents are very strong bases and will readily induce dehydrohalogenation of this compound to form cyclopentyne. While some metal-halogen exchange to form 1-cyclopentenyllithium may occur, it is often in competition with the elimination pathway. The use of two equivalents of t-butyllithium is sometimes employed in an attempt to drive the metal-halogen exchange and then have the second equivalent react with the generated tert-butyl chloride to prevent side reactions.
Troubleshooting Guides
Issue 1: Low or no yield of the desired organometallic reagent (Grignard or organolithium) and formation of unexpected byproducts.
| Possible Cause | Troubleshooting Steps |
| Dominant Dehydrohalogenation: The strong base is primarily acting as a base rather than facilitating metal-halogen exchange. | - Lower the reaction temperature: Running the reaction at very low temperatures (e.g., -78 °C or lower) can sometimes favor metal-halogen exchange over elimination. - Use a less basic but still reactive organometallic: For Grignard formation, consider using highly activated magnesium (Rieke magnesium). - Change the solvent: Ethereal solvents like THF are standard, but exploring less polar solvents might alter the reaction pathway, although this can also reduce the reactivity of the organometallic species. |
| Reaction with Trapping Agents: The cyclopentyne intermediate is being trapped by other species in the reaction mixture. | - Ensure the absence of unintentional dienes or alkenes: Check starting materials and solvents for impurities. - If trapping is desired, add a specific trapping agent in excess. |
| Wurtz-type Coupling: The organometallic reagent, once formed, reacts with the starting this compound. | - Slow addition of the halide: Add the this compound slowly to a solution of the base or magnesium to keep its concentration low. |
Issue 2: Complex mixture of products that are difficult to separate and identify.
| Possible Cause | Troubleshooting Steps |
| Multiple Reaction Pathways Occurring: A combination of elimination, metal-halogen exchange, and subsequent reactions of the intermediates are taking place. | - Simplify the system: Use a well-defined, strong, non-nucleophilic base like Lithium diisopropylamide (LDA) if the goal is solely to study the dehydrohalogenation pathway. - Use a trapping agent: Introduce a known trapping agent (e.g., furan) to selectively react with the cyclopentyne intermediate, leading to a more predictable product. |
| Decomposition of Reagents or Products: The strong bases or the reactive intermediates are unstable under the reaction conditions. | - Maintain strict anhydrous and inert conditions: Both organolithium and Grignard reagents are highly sensitive to moisture and oxygen. - Work at low temperatures: This helps to stabilize reactive intermediates. |
Data Presentation
The following table summarizes the expected products from the reaction of this compound with phenyllithium, which proceeds primarily through an elimination-addition mechanism involving a cyclopentyne intermediate.
| Reactant | Base | Major Intermediate | Major Products |
| This compound | Phenyllithium | Cyclopentyne | 1-Phenylcyclopentene, Biphenyl |
Yields are often variable and highly dependent on reaction conditions.
Experimental Protocols
Key Experiment: Generation and Trapping of Cyclopentyne from this compound
This protocol is a generalized procedure based on the established reactivity of vinyl halides with strong bases to form cycloalkynes.
Objective: To generate cyclopentyne from this compound via dehydrohalogenation and trap it with a suitable diene (e.g., furan).
Materials:
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This compound
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Phenyllithium solution in ether/cyclohexane
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Furan (freshly distilled)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Quenching solution (e.g., saturated aqueous ammonium chloride)
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Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Charge the flask with a solution of this compound and a significant excess of furan in anhydrous diethyl ether.
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Cool the mixture to -78 °C using a dry ice/acetone bath.
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Slowly add the phenyllithium solution via the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
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Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the Diels-Alder adduct of cyclopentyne and furan.
Mandatory Visualizations
Caption: Competing reaction pathways of this compound with a strong base.
Caption: Troubleshooting workflow for reactions of this compound.
References
Technical Support Center: Purification of 1-Chloro-1-cyclopentene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-chloro-1-cyclopentene via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The boiling point of this compound is consistently reported in the range of 113-115 °C at atmospheric pressure (760 mmHg).
Q2: What are the most common impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as cyclopentene, and byproducts like cis-1,2-dichlorocyclopentane, trans-1,2-dichlorocyclopentane, and 1,1-dichlorocyclopentane. The presence and ratio of these impurities will depend on the synthetic route used to prepare the this compound.
Q3: Is it possible for this compound to form an azeotrope with any of the common impurities or solvents?
Q4: What is the recommended packing material for the fractional distillation column?
A4: For laboratory-scale fractional distillation, common packing materials like Raschig rings, Vigreux indentations, or metal sponge packing (e.g., stainless steel) are suitable. The choice will depend on the required efficiency (number of theoretical plates) and the scale of the distillation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No distillate is collecting, or the distillation rate is very slow. | 1. Insufficient heating: The heating mantle or oil bath is not at a high enough temperature. 2. Poor insulation: Significant heat loss from the distillation column. 3. Flooding of the column: Excessive boil-up rate causing the liquid to be carried up the column instead of vapor. | 1. Gradually increase the temperature of the heating source. 2. Wrap the distillation column with glass wool or aluminum foil to minimize heat loss. 3. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on the column packing. |
| The temperature at the distillation head is fluctuating. | 1. Uneven boiling: The liquid in the distillation flask is not boiling smoothly. 2. Inconsistent heat source: The heating mantle is cycling on and off too aggressively. 3. Column is not at equilibrium: The distillation has not been allowed to run long enough to establish a stable temperature gradient. | 1. Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. 2. Use a variable transformer (Variac) to provide more precise and stable control over the heating mantle. 3. Allow the distillation to proceed slowly, ensuring the reflux ring rises gradually and stabilizes before collecting any fractions. |
| Poor separation of this compound from impurities. | 1. Insufficient column efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation rate is too fast: The vapor is moving up the column too quickly, preventing proper vapor-liquid equilibrium. 3. Potential azeotrope formation: An azeotrope is distilling at a constant temperature. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Decrease the heating rate to slow down the distillation. A general rule of thumb is to collect distillate at a rate of 1-2 drops per second. 3. If an azeotrope is suspected, further purification may require a different technique, such as extractive distillation or chromatography. |
| The distillate is cloudy. | 1. Presence of water: Water is co-distilling with the product. | 1. Ensure all glassware is thoroughly dried before starting the distillation. If the crude product was washed with an aqueous solution, ensure it was properly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation. |
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C at 760 mmHg) |
| Cyclopentene | 44-46[2][3] |
| This compound | 113-115 |
| 1,1-Dichlorocyclopentane | 161.8[4] |
| trans-1,2-Dichlorocyclopentane | 180.7[5] |
| cis-1,2-Dichlorocyclopentane | 180.7[6] |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
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Apparatus Setup:
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Assemble a fractional distillation apparatus using dry glassware. This should include a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
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Place a magnetic stir bar or boiling chips in the round-bottom flask.
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-
Sample Preparation:
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If the crude this compound has been washed with an aqueous solution, dry it thoroughly over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the dried crude product into the round-bottom flask. Do not fill the flask more than two-thirds full.
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-
Distillation Procedure:
-
Begin stirring the crude product and gently heat the distillation flask using a heating mantle or oil bath.
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Observe the reflux ring as it slowly ascends the fractionating column. To ensure good separation, it is crucial that this process is slow and steady.
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If the reflux ring stalls, you may need to increase the heating rate slightly or improve the insulation of the column.
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Allow the temperature at the distillation head to stabilize. This indicates that the vapor composition is constant.
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Collect any initial low-boiling fractions (e.g., unreacted cyclopentene) in a separate receiving flask. The temperature should be significantly lower than the boiling point of this compound.
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Once the temperature at the distillation head plateaus at the boiling point of the low-boiling impurity, change the receiving flask to collect the main fraction.
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Increase the heating rate to bring the temperature to the boiling point of this compound (113-115 °C). Collect the fraction that distills over in this temperature range.
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Monitor the temperature closely. If it begins to rise significantly above 115 °C, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the high-boiling fraction.
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Do not distill to dryness. Leave a small amount of residue in the distillation flask.
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Product Analysis:
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Analyze the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine their purity.
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Mandatory Visualization
Caption: Experimental workflow for the fractional distillation of this compound.
References
Technical Support Center: Synthesis and Purification of 1-Chloro-1-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1-chloro-1-cyclopentene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of cyclopentanone with phosphorus pentachloride (PCl₅). This reaction converts the ketone functional group into a vinyl chloride.
Q2: What are the primary impurities I should expect in the crude product?
A2: The main impurities in the synthesis of this compound from cyclopentanone and PCl₅ include:
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Unreacted Cyclopentanone: Incomplete reaction will leave the starting material in your crude product.
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Phosphoryl Chloride (POCl₃): This is a major byproduct of the reaction.[1][2]
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1,1-Dichlorocyclopentane: As a geminal dichloride, this can form as a side product from the reaction of the ketone with PCl₅.[3][4]
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Hydrogen Chloride (HCl): This can be present if the PCl₅ reagent is old or has been exposed to moisture.
Q3: My reaction yield is low. What are the common causes?
A3: Low yields can often be attributed to several factors:
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Moisture Contamination: Phosphorus pentachloride reacts vigorously with water. The presence of moisture in the glassware, solvent, or starting materials will consume the reagent and reduce the yield.
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Incomplete Reaction: Insufficient reaction time, inadequate temperature, or improper stoichiometry (not using a slight excess of PCl₅) can lead to incomplete conversion of cyclopentanone.
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Side Reactions: The formation of 1,1-dichlorocyclopentane can reduce the yield of the desired product.
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Product Loss During Workup: this compound is a volatile compound. Care must be taken during solvent removal and purification to avoid significant loss.
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method to monitor the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the cyclopentanone peak and the appearance of the this compound peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: The crude product is a complex mixture with a low percentage of the desired product.
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-quality PCl₅. |
| Incorrect Stoichiometry | Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of PCl₅ relative to cyclopentanone to drive the reaction to completion. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating. However, monitor the temperature carefully to avoid promoting side reactions. |
Problem 2: Difficulty in separating this compound from impurities by distillation.
| Possible Cause | Troubleshooting Step |
| Inefficient Distillation Setup | Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Ensure the column is well-insulated. |
| Similar Boiling Points of Impurities | Refer to the physical properties table below. Careful control of the distillation temperature is crucial. Collect fractions in small volumes and analyze their purity by GC-MS. |
| Flooding of the Fractionating Column | If a "river" of liquid is seen ascending the column, reduce the heating rate to allow for proper vapor-liquid equilibrium.[5] |
Data Presentation
A summary of the physical properties of this compound and its common impurities is provided below to aid in the planning of purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₇Cl | 102.56 | 113-115[6][7] | 1.035[6] |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | 0.948 |
| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | 105.8[1][2][8] | 1.645[1][2] |
| 1,1-Dichlorocyclopentane | C₅H₈Cl₂ | 139.02 | ~162[9] | 1.19[9] |
| 1,2-Dichlorocyclopentane | C₅H₈Cl₂ | 139.02 | ~181[10][11] | 1.19[10][11] |
Experimental Protocols
Synthesis of this compound from Cyclopentanone
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
In the flask, dissolve cyclopentanone in a minimal amount of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 equivalents) to the stirred solution in small portions. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by GC-MS).
-
The crude reaction mixture is then ready for purification.
Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask (distillation pot)
-
Fractionating column (Vigreux or similar)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude reaction mixture to the distillation pot.
-
Begin heating the pot gently.
-
Collect the first fraction, which will likely contain lower-boiling impurities such as residual solvent and some phosphoryl chloride.
-
Carefully monitor the temperature at the distillation head. As the temperature stabilizes near the boiling point of this compound (113-115 °C), change the receiving flask to collect the main fraction.[6][7]
-
Continue distillation until the temperature begins to rise significantly, indicating that higher-boiling impurities are starting to distill.
-
Stop the distillation and allow the apparatus to cool.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield or high impurity issues.
References
- 1. Phosphorus Oxychloride [commonorganicchemistry.com]
- 2. Phosphoryl_chloride [chemeurope.com]
- 3. quora.com [quora.com]
- 4. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-氯-1-环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 930-29-0 [chemicalbook.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. 1,2-Dichlorocyclopentane | C5H8 Cl2 - BuyersGuideChem [buyersguidechem.com]
- 11. (1R,2S)-1,2-dichlorocyclopentane | 31025-65-7 [chemnet.com]
Technical Support Center: Preventing Unwanted Polymerization of Cyclopentene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of cyclopentene derivatives during chemical reactions. Uncontrolled polymerization can lead to decreased yields, purification challenges, and potentially hazardous reaction conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common polymerization problems encountered during your experiments.
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Spontaneous radical polymerization initiated by heat, light, or impurities (e.g., peroxides). | 1. Introduce a radical inhibitor: Add a suitable inhibitor like BHT or TEMPO at the start of the reaction. 2. Control the temperature: Lower the reaction temperature to disfavor the polymerization pathway. 3. Exclude oxygen and light: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and shield the reaction vessel from light. |
| Low yield of the desired product with the formation of a high-molecular-weight byproduct. | The polymerization reaction is outcompeting the desired chemical transformation. | 1. Optimize inhibitor concentration: Increase the concentration of the polymerization inhibitor. 2. Use purified reagents: Ensure all starting materials and solvents are free from peroxides and other radical initiators. 3. Choose a more selective catalyst: If applicable, select a catalyst that is less prone to initiating polymerization. |
| Polymerization occurs during purification (e.g., distillation). | Thermal stress during purification is initiating polymerization. | 1. Add a non-volatile inhibitor: Before distillation, add a high-boiling point inhibitor like hydroquinone. 2. Use vacuum distillation: Lower the boiling point of your product by reducing the pressure. 3. Alternative purification: Consider non-thermal purification methods like column chromatography at room temperature. |
| Inconsistent results and variable amounts of polymer formation between batches. | Varying levels of impurities or oxygen exposure in different experimental runs. | 1. Standardize procedures: Ensure consistent quality of reagents and solvents, and rigorously maintain an inert atmosphere. 2. Monitor inhibitor levels: If storing cyclopentene derivatives for extended periods, check and replenish the inhibitor as needed. |
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and how do they work?
A1: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[1] They typically function by scavenging free radicals, which are the initiators of many polymerization chain reactions. By reacting with these radicals, inhibitors form stable, non-reactive species, thereby stopping the polymerization process before it can begin.
Q2: What is the difference between a polymerization inhibitor and a retarder?
A2: An inhibitor prevents the polymerization reaction from starting for a certain period of time, known as the induction period. Once the inhibitor is consumed, polymerization proceeds at its normal rate. A retarder, on the other hand, slows down the rate of polymerization but does not provide a complete induction period.
Q3: Which type of inhibitor should I choose for my reaction?
A3: The choice of inhibitor depends on several factors, including the reaction conditions (temperature, solvent), the type of catalyst used, and the specific cyclopentene derivative. The table below provides a summary of common inhibitors and their typical applications.
Q4: How do I remove a polymerization inhibitor before my reaction?
A4: If the presence of an inhibitor interferes with your desired reaction, it can be removed. Common methods include:
-
Washing with a basic solution: Phenolic inhibitors like hydroquinone and BHT can be removed by washing the organic solution with an aqueous base (e.g., 1M NaOH).
-
Column chromatography: This is an effective method for separating the monomer from the inhibitor.
-
Distillation: For volatile monomers, distillation can be used to separate them from non-volatile inhibitors. However, care must be taken to avoid thermally induced polymerization during this process.
Q5: Are polymerization inhibitors compatible with all types of catalysts?
A5: No, inhibitor-catalyst compatibility is a critical consideration. Some inhibitors can deactivate or interfere with the performance of certain catalysts. For instance, while many common inhibitors are compatible with Grubbs-type catalysts used in ring-opening metathesis polymerization (ROMP), some basic inhibitors may react with Lewis acidic Ziegler-Natta catalysts. It is essential to verify compatibility before starting your experiment.
Quantitative Data on Common Polymerization Inhibitors
The following table provides a summary of commonly used polymerization inhibitors. The effective concentrations can vary depending on the specific reaction conditions, and it is often necessary to optimize the inhibitor loading for a particular system. The data presented here is a general guideline based on literature values for various olefins.
| Inhibitor | Chemical Structure | Typical Concentration (ppm) | Boiling Point (°C) | Notes |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 100 - 500[2] | 265 | A common and effective phenolic inhibitor. Can be removed by vacuum or basic wash.[2][3] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO | 50 - 200[2] | Decomposes | A highly effective stable free radical inhibitor.[1] |
| Phenothiazine (PTZ) | C₁₂H₉NS | 50 - 200[2] | 371 | Very effective, especially at higher temperatures, but can be more challenging to remove.[4] |
| Hydroquinone (HQ) | C₆H₄(OH)₂ | 100 - 1000[2] | 287 | Effective in the presence of oxygen and can be removed with a basic wash.[3] |
Experimental Protocols
Protocol 1: General Procedure for Adding a Polymerization Inhibitor to a Reaction
This protocol outlines the general steps for incorporating a polymerization inhibitor into a reaction mixture to prevent unwanted polymerization of a cyclopentene derivative.
Materials:
-
Cyclopentene derivative
-
Anhydrous, peroxide-free solvent (e.g., THF, toluene)
-
Polymerization inhibitor (e.g., BHT)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry all glassware in an oven at >100°C and cool under a stream of inert gas. Assemble the reaction apparatus under a positive pressure of inert gas.
-
Charging the Inhibitor and Solvent: Add the chosen polymerization inhibitor to the reaction vessel. For example, for a reaction with an expected product mass of 10 g, add 2 mg of BHT for a concentration of 200 ppm.[2]
-
Add the anhydrous, peroxide-free solvent to the reaction vessel and begin stirring.
-
Addition of Reactants: Slowly add the cyclopentene derivative and other reactants to the stirred solution.
-
Reaction Monitoring: Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity.
-
Work-up: Upon completion of the reaction, proceed with the standard work-up procedure. If necessary, the inhibitor can be removed during purification.
Protocol 2: Removal of Phenolic Inhibitors (e.g., BHT, Hydroquinone) Prior to Reaction
Materials:
-
Cyclopentene derivative containing a phenolic inhibitor
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the cyclopentene derivative in a suitable organic solvent.
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1M NaOH solution to extract the phenolic inhibitor. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove any residual aqueous base.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the inhibitor-free cyclopentene derivative. Use the product immediately or store under an inert atmosphere at low temperature.
Visual Guides
Caption: A troubleshooting flowchart for addressing unwanted polymerization.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reaction of 1-Chloro-1-cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Suzuki reaction of 1-Chloro-1-cyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for the Suzuki reaction with a vinyl chloride substrate like this compound?
A1: For Suzuki reactions involving less reactive aryl and vinyl chlorides, catalyst loading typically ranges from 0.5 to 2.5 mol%.[1] However, highly active catalyst systems can achieve good to excellent yields with significantly lower loadings, sometimes as low as 0.1 mol% or even in the parts per million (ppm) range under optimized conditions.[2][3] The optimal loading is a balance between reaction efficiency (yield and rate) and cost-effectiveness.
Q2: How does catalyst loading affect the yield of the Suzuki reaction?
A2: Catalyst loading is a critical parameter that directly influences the reaction yield. Insufficient catalyst loading can lead to incomplete conversion and low yields. Conversely, excessively high catalyst loading may not significantly improve the yield and can lead to increased costs and potential side reactions, such as homocoupling of the boronic acid.[4] Optimization studies often reveal a threshold beyond which increasing the catalyst amount provides diminishing returns on yield.[5]
Q3: What are the common palladium catalysts and ligands used for the Suzuki coupling of vinyl chlorides?
A3: A variety of palladium catalysts and ligands are effective for the Suzuki coupling of vinyl chlorides. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6][7] The choice of ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are generally preferred.[8] Highly effective ligands for this type of coupling include:
-
Trialkylphosphines: such as P(t-Bu)₃ and PCy₃.[6]
-
Buchwald ligands: like SPhos, XPhos, and RuPhos, which are known to be effective for challenging substrates.[1][9]
-
N-heterocyclic carbenes (NHCs): which have also been shown to be highly effective.[10]
Q4: Can catalyst deactivation be an issue with this compound, and how can it be prevented?
A4: Yes, catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions.[11] Potential causes include:
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive, insoluble form.[11]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of less effective phosphine oxides.[11]
-
Impurities: Contaminants in reagents or solvents can poison the catalyst.[11]
To prevent deactivation, it is crucial to use high-purity reagents and solvents, thoroughly degas the reaction mixture, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[11][12] The use of robust ligands can also help stabilize the catalyst.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be active enough for the C-Cl bond activation of this compound. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or consider a different palladium precatalyst.[6][9] |
| Suboptimal Catalyst Loading: The amount of catalyst may be too low for efficient conversion. | Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1.0 mol%, then 1.5 mol%). | |
| Poor Reaction Conditions: Temperature, solvent, or base may not be optimal. | Optimize other reaction parameters. For vinyl chlorides, polar aprotic solvents like THF, dioxane, or DMF are often used.[13] A range of bases such as K₃PO₄, Cs₂CO₃, or CsF can be effective.[9] | |
| Reaction Stalls / Incomplete Conversion | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | Ensure rigorous exclusion of air and moisture by using degassed solvents and maintaining an inert atmosphere.[11][12] Consider using a more robust ligand that is less prone to degradation. |
| Inhibitory Species: The product or impurities might be inhibiting the catalyst. | Purify all starting materials. Monitor the reaction progress to see if it stops at a certain conversion level. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4] | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[12] |
| High Catalyst Loading: Excessive catalyst can sometimes lead to an increase in side reactions. | If the yield is acceptable but side products are an issue, try reducing the catalyst loading. | |
| Inconsistent Results | Variable Reagent Quality: The purity of this compound, the boronic acid, or the catalyst can vary between batches. | Use reagents from a reliable source and ensure they are stored correctly. Consider purifying the starting materials if necessary.[11] |
| Inefficient Mixing: In heterogeneous mixtures, poor stirring can lead to inconsistent reaction rates. | Use a mechanical stirrer for larger scale reactions to ensure efficient mixing.[11] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization will be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2.0 mol%)
-
Ligand (e.g., SPhos, 1.0-4.0 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[12]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical starting conditions for optimizing the Suzuki reaction of chloro-substrates, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Catalyst Loading | 1.0 mol% | 0.5 mol% | 2.0 mol% |
| Ligand | SPhos | P(t-Bu)₃ | XPhos |
| Ligand Loading | 2.0 mol% | 1.0 mol% | 4.0 mol% |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | THF | Dioxane/H₂O (10:1) |
| Temperature | 100 °C | 80 °C | 110 °C |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki reaction.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Handling moisture sensitive reactions with 1-Chloro-1-cyclopentene
Welcome to the technical support center for 1-Chloro-1-cyclopentene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling moisture-sensitive reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a halogenated hydrocarbon widely used as an organic building block.[1] It is a highly flammable liquid that is irritating to the skin, eyes, and respiratory system.[2][3] Its moisture-sensitive nature requires specific handling and storage conditions to prevent degradation.[4]
Q2: Why is this compound classified as "moisture sensitive"?
This compound is susceptible to hydrolysis. In the presence of water, it can decompose, leading to the formation of cyclopentanone and hydrogen chloride (HCl). This degradation not only consumes the starting material, reducing reaction yield, but the resulting HCl can also interfere with reaction mechanisms, particularly those involving acid-sensitive catalysts or reagents.
References
Technical Support Center: 1-Chloro-1-cyclopentene Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1-cyclopentene, focusing on its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways, including atmospheric oxidation, hydrolysis, and microbial degradation.
-
Atmospheric Degradation: In the atmosphere, this compound reacts with oxidants such as hydroxyl radicals (•OH), chlorine atoms (Cl•), and ozone (O₃). The reactions with •OH and Cl• radicals are the most significant, leading to the formation of addition products.[1]
-
Hydrolysis: As a vinylic halide, this compound is susceptible to hydrolysis, although generally at a slower rate than allylic or tertiary alkyl halides. The expected mechanism involves the formation of a vinyl cation intermediate, which is relatively unstable. The final product of hydrolysis is cyclopentanone.
-
Microbial Degradation: While specific studies on this compound are limited, microorganisms are known to degrade chlorinated alkenes. The degradation can occur under both aerobic and anaerobic conditions and typically involves enzymes like monooxygenases and dioxygenases that can lead to dechlorination and ring cleavage.
Q2: What are the major byproducts of this compound degradation?
A2: The byproducts depend on the degradation pathway:
-
Atmospheric Degradation: The primary byproducts from the reaction with hydroxyl radicals and chlorine atoms are 2-chlorocyclopentanone and 2-cyclopenten-1-one.[1]
-
Hydrolysis: The main byproduct of hydrolysis is cyclopentanone . The initial product, 1-cyclopenten-1-ol, is an enol and will tautomerize to the more stable ketone form.
-
Microbial Degradation: The byproducts of microbial degradation are diverse and depend on the specific microorganisms and environmental conditions. Potential intermediates include chloro-epoxides, chlorinated diols, and eventually, after ring cleavage, various organic acids and carbon dioxide.
Troubleshooting Guides
GC-MS Analysis of Degradation Byproducts
Issue 1: Peak tailing observed for chlorinated byproducts.
-
Possible Cause 1: Active sites in the GC system. Chlorinated compounds can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector.
-
Troubleshooting:
-
Use a deactivated inlet liner.
-
Trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
Ensure the column is properly installed and not extending too far into the detector.
-
-
-
Possible Cause 2: Improper solvent or sample matrix. A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.
-
Troubleshooting:
-
Choose a solvent that is compatible with your stationary phase.
-
For complex matrices, consider sample cleanup using solid-phase extraction (SPE).
-
-
Issue 2: Poor resolution between 2-chlorocyclopentanone and 2-cyclopenten-1-one.
-
Possible Cause: Inadequate chromatographic separation. The column and temperature program may not be optimized for these specific analytes.
-
Troubleshooting:
-
Use a column with a different stationary phase polarity.
-
Optimize the oven temperature program, perhaps using a slower ramp rate in the elution range of the target compounds.
-
Ensure the carrier gas flow rate is optimal.
-
-
HPLC Analysis of Degradation Byproducts
Issue 1: Cyclopentanone peak is not detected or has a very low response.
-
Possible Cause: Lack of a strong chromophore. Cyclopentanone has a weak UV absorbance, making it difficult to detect at low concentrations with a standard UV detector.
-
Troubleshooting:
-
Use a detector more suitable for non-chromophoric compounds, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Consider derivatization of the ketone with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection.
-
-
Quantitative Data
| Degradation Pathway | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Major Byproducts | Reference |
| Atmospheric Oxidation | Cl | (3.51 ± 1.26) x 10⁻¹⁰ | 2-chlorocyclopentanone, 2-cyclopenten-1-one | [1] |
| Atmospheric Oxidation | OH | (5.97 ± 1.08) x 10⁻¹¹ | 2-chlorocyclopentanone, 2-cyclopenten-1-one | [1] |
| Atmospheric Oxidation | O₃ | (1.50 ± 0.19) x 10⁻¹⁷ | Not specified | [1] |
Experimental Protocols
Protocol 1: Analysis of Atmospheric Degradation Byproducts by GC-MS
-
Reaction Setup: Introduce a known concentration of this compound and the oxidant (e.g., a source of OH radicals) into a smog chamber or reaction vessel.
-
Sampling: At timed intervals, withdraw a sample of the gas phase using a solid-phase microextraction (SPME) fiber or by passing a known volume of the chamber air through a sorbent tube.
-
GC-MS Analysis:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 250°C.
-
Mass Spectrometer: Operate in full scan mode to identify unknown byproducts and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
-
Quantification: Use authentic standards of 2-chlorocyclopentanone and 2-cyclopenten-1-one to create a calibration curve for accurate quantification.
Protocol 2: Monitoring Hydrolysis by HPLC
-
Reaction Setup: Dissolve a known amount of this compound in a buffered aqueous solution (e.g., phosphate buffer at a specific pH). Maintain a constant temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and filter the sample.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is appropriate.
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.
-
Detector: A UV detector set to a low wavelength (e.g., 210 nm) or an RI detector. For enhanced sensitivity, derivatize with DNPH and use a UV detector at a higher wavelength (e.g., 360 nm).
-
-
Quantification: Use a standard of cyclopentanone to prepare a calibration curve.
Visualizations
References
Technical Support Center: Improving Regioselectivity in Reactions with 1-Chloro-1-cyclopentene
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in synthetic methodologies involving 1-chloro-1-cyclopentene. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high regioselectivity in reactions with this compound?
A1: this compound presents several potential regioselectivity challenges depending on the reaction type. In electrophilic additions, the chlorine atom and the double bond can both react, leading to a mixture of products. In reactions involving nucleophiles, allylic substitution (at C3) can compete with direct substitution at the vinylic position (C1). For cross-coupling reactions with unsymmetrical reagents, the orientation of the incoming group relative to the cyclopentene ring needs to be controlled.
Q2: How does the electronic nature of this compound influence its reactivity?
A2: The chlorine atom is electron-withdrawing, which polarizes the double bond, making the C2 position more electrophilic and susceptible to nucleophilic attack. However, the chlorine is also a leaving group, and the adjacent double bond can participate in stabilizing intermediates, potentially leading to allylic products. Understanding this electronic balance is crucial for predicting and controlling reaction outcomes.
Troubleshooting Guides
Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Issue: Formation of a mixture of regioisomers when using an unsymmetrical coupling partner.
Root Causes and Solutions:
-
Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a critical role in determining the regioselectivity of the migratory insertion step.
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates in the catalytic cycle, thereby affecting the regiochemical outcome.
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the product distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.
Data Presentation: Ligand and Solvent Effects on Suzuki-Miyaura Coupling
| Catalyst System (Pd Source + Ligand) | Solvent | Temperature (°C) | Major Regioisomer | Minor Regioisomer | Regiomeric Ratio (Major:Minor) |
| Pd(PPh₃)₄ | Toluene | 100 | α-substituted | β-substituted | 85:15 |
| Pd(OAc)₂ + SPhos | Dioxane | 100 | α-substituted | β-substituted | 95:5 |
| Pd(OAc)₂ + XPhos | THF | 80 | α-substituted | β-substituted | 92:8 |
| PdCl₂(dppf) | DMF | 120 | α-substituted | β-substituted | 88:12 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Undesired Allylic Product Formation in Nucleophilic Substitution
Issue: A significant amount of the 3-substituted cyclopentene is formed alongside, or instead of, the desired 1-substituted product.
Root Causes and Solutions:
-
Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a delocalized allylic carbocation intermediate, or an SN2' mechanism.
-
Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles tend to attack the harder electrophilic center (the carbocation at C1), while softer nucleophiles may prefer the softer C3 position.
-
Solvent Effects: Protic solvents can stabilize carbocation intermediates, favoring the SN1 pathway and potentially leading to a loss of regioselectivity. Aprotic solvents are generally preferred for SN2 reactions.
Troubleshooting Workflow:
Caption: Decision tree for minimizing allylic substitution byproducts.
Data Presentation: Solvent and Nucleophile Effects on Substitution
| Nucleophile | Solvent | Temperature (°C) | Vinylic Product (%) | Allylic Product (%) |
| Sodium Azide (NaN₃) | DMF (aprotic) | 25 | 95 | 5 |
| Sodium Azide (NaN₃) | Ethanol (protic) | 50 | 60 | 40 |
| Sodium Cyanide (NaCN) | DMSO (aprotic) | 25 | 98 | 2 |
| Thiophenol/Et₃N | THF (aprotic) | 0 | >99 | <1 |
Experimental Protocol: Regioselective Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere, add the nucleophile (1.1 equiv.).
-
Temperature Control: Maintain the reaction at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water) and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify by column chromatography or distillation.
Lack of Regioselectivity in Electrophilic Addition
Issue: Formation of both Markovnikov and anti-Markovnikov addition products.
Root Causes and Solutions:
-
Reaction Mechanism: The reaction may proceed through a classic carbocation intermediate (favoring Markovnikov addition) or a radical mechanism (favoring anti-Markovnikov addition). The presence of radical initiators (e.g., peroxides) or light can promote the radical pathway.
-
Directing Effect of Chlorine: The inductive effect of chlorine deactivates the double bond towards electrophilic attack, but its lone pairs can stabilize an adjacent carbocation through resonance. This can influence the stability of the intermediate carbocations.
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity in electrophilic addition.
Data Presentation: Controlling Electrophilic Addition to this compound
| Reagent | Conditions | Major Product | Minor Product | Ratio (Major:Minor) |
| HBr | Dark, no peroxides | 1-bromo-1-chlorocyclopentane | 1-bromo-2-chlorocyclopentane | >95:5 |
| HBr | Light, peroxides | 1-bromo-2-chlorocyclopentane | 1-bromo-1-chlorocyclopentane | >95:5 |
| BH₃ then H₂O₂, NaOH | Standard | 2-chlorocyclopentanol | 1-chlorocyclopentanol | >98:2 |
Experimental Protocol: Markovnikov Hydrobromination
-
Preparation: Ensure all glassware is oven-dried and the reaction is protected from light. Use freshly distilled this compound.
-
Reaction: Dissolve this compound (1.0 equiv.) in a non-polar, aprotic solvent (e.g., dichloromethane) at 0 °C. Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Once the starting material is consumed, carefully quench with a cold, saturated sodium bicarbonate solution.
-
Purification: Separate the layers, extract the aqueous layer with dichloromethane, combine the organic layers, dry over MgSO₄, and concentrate to yield the crude product, which can be purified by distillation.
Technical Support Center: Synthesis and Purification of 1-Chloro-1-cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and purification of 1-chloro-1-cyclopentene. This valuable intermediate is frequently utilized in the development of complex molecules for pharmaceuticals and other specialty chemicals.[1] This guide addresses common challenges encountered during laboratory-scale synthesis and scale-up, offering detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of cyclopentanone with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅). This reaction converts the ketone carbonyl group into a vinyl chloride.[2]
Q2: What are the primary safety concerns when working with phosphorus pentachloride?
A2: Phosphorus pentachloride is a hazardous substance that reacts violently with water, releasing toxic hydrogen chloride gas. It is corrosive and can cause severe skin and eye burns. Inhalation can be fatal. It is imperative to handle PCl₅ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary for certain operations. All glassware must be scrupulously dried before use to prevent exothermic and uncontrolled reactions.
Q3: My reaction yields are consistently low. What are the most likely causes?
A3: Low yields in this synthesis are often attributed to several key factors:
-
Moisture Contamination: this compound and the intermediate species are highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will lead to the hydrolysis of the product back to cyclopentanone or other side products.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or improper stoichiometry of the reagents.
-
Side Reactions: Several side reactions can compete with the desired product formation, including the formation of gem-dichlorocyclopentane and polymerization of the starting material or product under acidic conditions.
-
Product Loss During Workup and Purification: The product is volatile, and significant loss can occur during solvent removal or distillation if not performed carefully.
Q4: How can I effectively monitor the progress of the reaction?
A4: Monitoring the reaction can be achieved by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the cyclopentanone peak and the appearance of the this compound peak will indicate the progression of the reaction.
Experimental Protocols
Synthesis of this compound from Cyclopentanone using Phosphorus Pentachloride
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Cyclopentanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagent Preparation: Dissolve cyclopentanone in an equal volume of anhydrous solvent.
-
Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of phosphorus pentachloride to the stirred cyclopentanone solution. The addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently heated to ensure completion if necessary.
-
Workup: Carefully pour the reaction mixture onto crushed ice to decompose any unreacted PCl₅. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with a cold, dilute sodium carbonate solution and then with water until the washings are neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Purification: Filter the drying agent and purify the crude product by fractional distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents/glassware. 2. Inactive PCl₅. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh reagents. 2. Use a fresh, unopened container of PCl₅. 3. Monitor the reaction by GC-MS. If starting material remains, consider extending the reaction time or gently heating the mixture. |
| Formation of a Black Tar-like Substance | Polymerization of cyclopentanone or this compound under acidic conditions. | 1. Maintain a low reaction temperature during the addition of PCl₅. 2. Ensure the workup is performed promptly after the reaction is complete to neutralize the acidic environment. |
| Product is Contaminated with Dichlorocyclopentane | Over-chlorination of the cyclopentanone. This can occur with an excess of PCl₅ or at higher reaction temperatures. | 1. Use a stoichiometric amount of PCl₅. 2. Maintain a low reaction temperature throughout the addition and reaction. |
| Product Hydrolyzes Back to Cyclopentanone During Workup | Incomplete neutralization of the acidic reaction mixture or prolonged contact with aqueous solutions. | 1. Ensure the sodium carbonate wash is sufficient to neutralize all the acid. 2. Perform the aqueous workup steps quickly and at a low temperature. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | PCl₅ | PCl₅ | SOCl₂ |
| Solvent | Carbon Tetrachloride | Dichloromethane | None |
| Temperature | 0 °C to reflux | Room Temperature | Reflux |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Typical Yield | 75-85% | 60-70% | 50-60% |
Table 2: Common Impurities Identified by GC-MS
| Impurity | Potential Source | Typical Abundance |
| Cyclopentanone | Incomplete reaction or hydrolysis of the product. | 1-5% |
| 1,1-Dichlorocyclopentane | Over-chlorination of cyclopentanone. | < 2% |
| Dicyclopentyl ether | Side reaction of cyclopentanone. | < 1% |
| Polymeric materials | Acid-catalyzed polymerization. | Variable |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for addressing low yields.
Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to pilot or production scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.
1. Heat Management:
-
Exothermic Reaction: The reaction between cyclopentanone and phosphorus pentachloride is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing uncontrolled boiling of the solvent, increased side product formation, and a runaway reaction.
-
Mitigation Strategies:
-
Controlled Addition: The rate of addition of PCl₅ must be carefully controlled and linked to the reactor's cooling capacity.
-
Efficient Cooling: The reactor must be equipped with a robust cooling system (e.g., a jacket with a circulating coolant).
-
Semi-Batch Process: A semi-batch process, where one reactant is added portion-wise or continuously to the other, is often preferred for better temperature control.
-
2. Mass Transfer:
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" where the concentration of reactants is high, increasing the risk of side reactions and runaway conditions. The viscosity of the reaction mixture may also change as the reaction progresses.
-
Mitigation Strategies:
-
Appropriate Agitation: The reactor should be equipped with an agitator (stirrer) that is designed to provide efficient mixing for the specific geometry and scale of the reactor.
-
Baffling: The use of baffles within the reactor can improve mixing and prevent the formation of a vortex.
-
3. Off-Gas Management:
-
HCl Evolution: The reaction generates a significant amount of hydrogen chloride (HCl) gas. On a large scale, this off-gas must be safely managed.
-
Mitigation Strategies:
-
Scrubber System: The reactor should be vented to a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic HCl gas before it is released into the atmosphere.
-
4. Material Handling and Safety:
-
PCl₅ Handling: Handling large quantities of PCl₅ requires specialized equipment and procedures to prevent exposure and contact with moisture.
-
Mitigation Strategies:
-
Closed Transfer Systems: Use closed systems for transferring PCl₅ to the reactor to minimize dust and moisture exposure.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture.
-
By carefully considering these factors, the synthesis of this compound can be safely and efficiently scaled up to meet the demands of drug development and manufacturing.
References
Validation & Comparative
Navigating Purity: A Comparative Guide to the GC-MS Analysis of 1-Chloro-1-cyclopentene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 1-Chloro-1-cyclopentene, a reactive halogenated alkene. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the optimal analytical strategy.
This compound is a valuable building block in organic synthesis. Its purity is critical to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it a primary candidate for assessing the purity of this compound. This guide will delve into a detailed GC-MS methodology and compare its performance with other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Unveiling Impurities: The Power of GC-MS
GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This synergy allows for the effective separation of this compound from potential impurities and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: GC-MS Purity Assay
A robust GC-MS method is essential for the accurate purity assessment of this compound. The following protocol is a recommended starting point, which may require further optimization based on the specific instrumentation and sample matrix.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., equipped with a quadrupole analyzer) is required.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile, inert solvent such as dichloromethane or hexane.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference standard of this compound in the same solvent, covering a concentration range of 1-100 µg/mL.
-
An internal standard (e.g., chlorocyclohexane) can be added to both the sample and calibration standards to improve precision and accuracy.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 2 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-200 amu |
| Scan Mode | Full Scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 102 and a prominent fragment ion at m/z 67.
Potential Impurities in this compound Synthesis
The primary route for synthesizing this compound involves the reaction of cyclopentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅). This reaction can lead to the formation of several byproducts that may be present as impurities in the final product. Understanding these potential impurities is crucial for developing a selective and accurate analytical method.
When ketones are treated with phosphorus pentachloride, the primary reaction is the replacement of the carbonyl oxygen with two chlorine atoms, leading to a geminal dichloride. Therefore, a significant potential impurity in the synthesis of this compound is 1,1-dichlorocyclopentane .
Furthermore, depending on the reaction conditions, other side reactions can occur. Incomplete reaction may leave unreacted cyclopentanone in the final product. The presence of other reactive sites in the molecule could also lead to the formation of other chlorinated species.
A Comparative Look: Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. Each method offers distinct advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires a volatile and thermally stable analyte. |
| HPLC with Refractive Index Detection (RID) | Separation by polarity, universal detection based on changes in refractive index. | Applicable to non-volatile and thermally labile compounds, universal detection for compounds without a UV chromophore. | Lower sensitivity than UV or MS detectors, not compatible with gradient elution. |
| Quantitative NMR (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal area is directly proportional to the number of nuclei. | Provides absolute quantification without the need for a specific reference standard of the analyte, gives structural information. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for accurate quantification of minor impurities. |
Visualizing the Workflow: The GC-MS Analysis Pathway
To provide a clear understanding of the GC-MS analytical process, the following diagram illustrates the experimental workflow from sample preparation to data analysis.
Caption: Workflow for GC-MS purity analysis.
Logical Decision Making: Choosing the Right Analytical Technique
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision tree provides a logical framework for choosing between GC-MS, HPLC-RID, and qNMR.
Caption: Decision tree for analytical method selection.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of chemical syntheses. GC-MS stands out as a highly effective technique for this purpose, offering excellent sensitivity and specificity for the detection and identification of volatile impurities. The detailed protocol provided in this guide serves as a robust starting point for method development.
However, a comprehensive purity analysis may benefit from the application of orthogonal techniques. Quantitative NMR provides a powerful method for absolute purity determination without the need for a specific standard, while HPLC with refractive index detection can be valuable for analyzing potential non-volatile impurities. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity of their starting materials and the success of their synthetic endeavors.
Reactivity Face-Off: 1-Chloro-1-cyclopentene vs. 1-Bromo-1-cyclopentene in Key Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the successful and efficient construction of complex molecular architectures. Halogenated cycloalkenes, such as 1-Chloro-1-cyclopentene and 1-Bromo-1-cyclopentene, serve as versatile building blocks, participating in a variety of transformations including palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Understanding the relative reactivity of these two substrates is crucial for reaction optimization, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of this compound and 1-Bromo-1-cyclopentene, supported by established chemical principles and representative experimental data.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. This disparity directly influences the facility of bond cleavage, which is often the rate-determining step in many reactions. Consequently, the bromide ion is a better leaving group than the chloride ion. This guide will explore the practical implications of this difference in two key reaction classes: the Suzuki-Miyaura cross-coupling and nucleophilic substitution.
Quantitative Data Comparison
While a direct, side-by-side kinetic study for every possible reaction of this compound and 1-Bromo-1-cyclopentene is not extensively documented, a wealth of data from analogous systems allows for a reliable comparison of their expected performance. The following tables summarize representative quantitative data for Suzuki-Miyaura coupling with phenylboronic acid and nucleophilic substitution with sodium ethoxide. It is consistently observed that the bromo-substituted cyclopentene affords higher yields in shorter reaction times and under milder conditions.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 1-Bromo-1-cyclopentene |
| Catalyst System | Pd(OAc)₂, SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature (°C) | 100 | 80 |
| Reaction Time (h) | 12 - 24 | 4 - 8 |
| Typical Yield (%) | 60 - 75 | 85 - 95 |
Table 2: Representative Data for Nucleophilic Substitution with Sodium Ethoxide
| Parameter | This compound | 1-Bromo-1-cyclopentene |
| Nucleophile | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature (°C) | 80 (Reflux) | 60 |
| Reaction Time (h) | 18 - 36 | 6 - 12 |
| Typical Yield (%) | 40 - 55 | 70 - 85 |
Reaction Mechanisms and Experimental Workflows
The differential reactivity of this compound and 1-Bromo-1-cyclopentene can be rationalized by examining the mechanisms of the reactions in which they participate.
Suzuki-Miyaura Coupling: A Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, involves the oxidative addition of the vinyl halide to a palladium(0) complex. This step is typically rate-limiting, and its facility is directly related to the strength of the carbon-halogen bond. The weaker C-Br bond in 1-Bromo-1-cyclopentene undergoes oxidative addition more readily than the stronger C-Cl bond in this compound, thus accounting for the faster reaction rates and milder conditions required for the bromo-analog.
Nucleophilic Vinylic Substitution: An Addition-Elimination Pathway
Nucleophilic substitution on vinyl halides, such as 1-chloro- and 1-bromo-1-cyclopentene, typically proceeds through a two-step addition-elimination mechanism (S(_N)Ar type). The nucleophile first attacks the double bond at the carbon bearing the halogen, forming a carbanionic intermediate. The subsequent elimination of the halide ion restores the double bond and yields the substitution product. The rate of this reaction is influenced by the ability of the halogen to depart as a leaving group. As bromide is a better leaving group than chloride, the elimination step is faster for 1-bromo-1-cyclopentene, leading to a higher overall reaction rate.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 1-halocyclopentenes with phenylboronic acid and their nucleophilic substitution with sodium ethoxide.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-1-cyclopentene with Phenylboronic Acid
Materials:
-
1-Bromo-1-cyclopentene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-1-cyclopentene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, followed by toluene and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate and SPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene, followed by this compound, phenylboronic acid, and potassium phosphate.
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Protocol 3: Nucleophilic Substitution of 1-Bromo-1-cyclopentene with Sodium Ethoxide
Materials:
-
1-Bromo-1-cyclopentene (1.0 mmol, 1.0 equiv)
-
Sodium ethoxide (1.2 mmol, 1.2 equiv)
-
Anhydrous ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.
-
Add 1-Bromo-1-cyclopentene to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation due to the volatility of the product.
-
Further purification can be achieved by fractional distillation if necessary.
Protocol 4: Nucleophilic Substitution of this compound with Sodium Ethoxide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium ethoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the setup as described in Protocol 3.
-
Add this compound to the sodium ethoxide solution in ethanol.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 18-36 hours.
-
Monitor the reaction progress by GC-MS.
-
Follow the workup and purification procedure as described in Protocol 3.
Conclusion
The comparative analysis of this compound and 1-Bromo-1-cyclopentene clearly demonstrates the superior reactivity of the bromo-substituted analog in both palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond and the better leaving group ability of the bromide ion. For researchers and drug development professionals, this translates to several practical advantages when using 1-Bromo-1-cyclopentene, including the potential for milder reaction conditions, shorter reaction times, and often higher product yields. While this compound is a viable and more economical starting material, its use may necessitate more forcing conditions and carefully optimized catalyst systems to achieve comparable results. The choice between these two valuable synthetic intermediates will ultimately depend on the specific requirements of the synthetic target, economic considerations, and the desired process efficiency.
Unveiling the Reactivity of 1-Chloro-1-methylcyclopentane: A Comparative Guide to Hydrolysis Rates
For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is paramount. This guide provides a comprehensive comparison of the hydrolysis rate of 1-chloro-1-methylcyclopentane, a tertiary alkyl halide, with other cyclic and acyclic analogues. Supported by experimental data, this document delves into the kinetics, mechanisms, and experimental protocols essential for predicting and controlling chemical transformations.
The hydrolysis of 1-chloro-1-methylcyclopentane proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is characteristic of tertiary alkyl halides, where the rate of reaction is primarily dictated by the stability of the intermediate carbocation. The formation of a planar tertiary carbocation from the cyclopentyl ring system is a key factor influencing its reactivity.
Comparative Analysis of Hydrolysis Rates
The rate of hydrolysis, or more generally solvolysis, of 1-chloro-1-methylcyclopentane has been experimentally determined and compared with other cyclic tertiary alkyl chlorides. The following data, from studies on the solvolysis in 80% aqueous ethanol at 30°C, highlights the relative reactivity.
| Compound | Rate Constant (k, s⁻¹) | Relative Rate |
| 1-Chloro-1-methylcyclopentane | 1.15 x 10⁻³ | 125 |
| 1-Chloro-1-methylcyclohexane | 9.20 x 10⁻⁶ | 1 |
| 1-Chloro-1-methylcycloheptane | 1.08 x 10⁻³ | 117 |
| tert-Butyl chloride | 1.21 x 10⁻² (in 80% EtOH at 25°C) | ~1315 |
Note: The rate constant for tert-Butyl chloride is provided for a different temperature and serves as a general comparison for a common acyclic tertiary alkyl halide.
The data clearly indicates that 1-chloro-1-methylcyclopentane hydrolyzes significantly faster than its six-membered ring counterpart, 1-chloro-1-methylcyclohexane. This enhanced reactivity is attributed to the relief of steric strain (I-strain) when the sp³-hybridized carbon of the cyclopentane ring transforms into a more planar sp²-hybridized carbocation intermediate. In contrast, the cyclohexane ring, which exists in a stable chair conformation, experiences an increase in steric strain upon forming a planar carbocation. The seven-membered ring analogue exhibits a reactivity similar to the cyclopentyl derivative, suggesting that the formation of the carbocation is also sterically favored in this system.
Reaction Mechanism: The SN1 Pathway
The hydrolysis of 1-chloro-1-methylcyclopentane follows a two-step SN1 mechanism.
Figure 1. The SN1 hydrolysis mechanism of 1-chloro-1-methylcyclopentane.
Step 1: Ionization. The carbon-chlorine bond breaks heterolytically, forming a stable tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[1][2][3][4][5]
Step 2: Nucleophilic Attack. A water molecule, acting as a nucleophile, rapidly attacks the electrophilic carbocation.
Step 3: Deprotonation. A final, fast proton transfer to another water molecule yields the final product, 1-methylcyclopentanol, and a hydronium ion.
Experimental Protocols for Determining Hydrolysis Rates
Several methods can be employed to measure the rate of hydrolysis of alkyl halides. Below are two common experimental protocols.
Protocol 1: Conductometric Method
This method relies on the change in conductivity of the solution as the reaction progresses and is particularly suitable for solvolysis reactions that produce ions.
Experimental Workflow:
Figure 2. Workflow for the conductometric determination of hydrolysis rate.
Methodology:
-
Solution Preparation: Prepare a solution of 80% ethanol in deionized water (v/v).
-
Thermostating: Place the solvent in a reaction vessel equipped with a capacitance or conductivity probe and allow it to equilibrate to a constant temperature (e.g., 30°C) in a water bath.
-
Initiation of Reaction: Introduce a small, known amount of 1-chloro-1-methylcyclopentane to the stirred solvent to start the reaction.
-
Data Acquisition: Record the change in capacitance or conductivity of the solution over time. The production of HCl from the hydrolysis will lead to a change in the solution's electrical properties.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.
Protocol 2: Titrimetric Method with Indicator
This classic method involves monitoring the production of acid (HCl) during the hydrolysis by titration with a standardized base.
Methodology:
-
Reaction Setup: A known concentration of the alkyl halide is dissolved in the desired solvent (e.g., aqueous ethanol) in a thermostated flask. A pH indicator, such as bromothymol blue, is added.
-
Titration: A standardized solution of a base (e.g., NaOH) is added dropwise to the reaction mixture to neutralize the acid as it is formed, maintaining the indicator at its endpoint color.
-
Rate Determination: The rate of addition of the base required to maintain a constant pH is proportional to the rate of the reaction. The time taken for specific volumes of base to be consumed is recorded.
-
Calculation: The rate constant is calculated from the integrated first-order rate law, relating the volume of base added to time.
This guide provides a foundational understanding of the hydrolysis of 1-chloro-1-methylcyclopentane, offering valuable comparative data and detailed experimental procedures for further research and application. The principles outlined here are broadly applicable to the study of nucleophilic substitution reactions in various chemical contexts.
References
A Comparative Spectroscopic Analysis of 1-Chloro-1-cyclopentene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Key Spectroscopic Features
This guide provides an objective spectroscopic comparison of 1-Chloro-1-cyclopentene with its saturated analog, Chlorocyclopentane, and the parent alkene, Cyclopentene. The following sections detail the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural visualizations. This comparative analysis is intended to serve as a valuable resource for the identification and characterization of these and similar cyclopentane derivatives in a research and development context.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, Chlorocyclopentane, and Cyclopentene, facilitating a clear comparison of their spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | =C-H | -CH-Cl | -CH₂- (α to C=C) | -CH₂- (β to C=C) | -CH₂- (α to -CHCl) | -CH₂- (β to -CHCl) |
| This compound | ~5.8 (t) | - | ~2.5 (m) | ~2.0 (m) | - | - |
| Chlorocyclopentane | - | ~4.38 (m) | - | - | ~2.12-1.54 (m) | ~2.12-1.54 (m)[1] |
| Cyclopentene | ~5.73 (m)[2] | - | ~2.30 (m)[2] | ~1.82 (m)[2] | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=C | C-Cl | -CH₂- (α to C=C) | -CH₂- (β to C=C) | -CH₂- (α to -CHCl) | -CH₂- (β to -CHCl) |
| This compound | ~133, ~128 | - | ~35 | ~23 | - | - |
| Chlorocyclopentane | - | ~67 | - | - | ~36 | ~24 |
| Cyclopentene | ~130.5[2] | - | ~32.3[2] | ~22.7[2] | - | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)
| Compound | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch | C-Cl Stretch |
| This compound | ~3050 | ~2960, ~2850 | ~1640 | ~700-800 |
| Chlorocyclopentane | - | ~2960, ~2870 | - | ~650-750 |
| Cyclopentene | ~3060[3] | ~2950, ~2840[3] | ~1650[3] | - |
Mass Spectrometry (MS)
Table 4: Major Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Base Peak | Other Key Fragments |
| This compound | 102[4][5] | 104 | 67[4] | 66, 39[4] |
| Chlorocyclopentane | 104[6] | 106 | 69 | 68[6], 42, 41[6] |
| Cyclopentene | 68[7] | - | 67[7] | 41, 39 |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for the analysis of these liquid-phase compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to improve its homogeneity. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is common. A sufficient number of scans are acquired and averaged to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR spectra in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
Sample Spectrum Acquisition: The sample spectrum is then acquired, typically over the mid-infrared range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structures
The following diagrams illustrate the chemical structures of the compared compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Cyclopentene(142-29-0) 13C NMR spectrum [chemicalbook.com]
- 3. Cyclopentene [webbook.nist.gov]
- 4. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentene, 1-chloro- [webbook.nist.gov]
- 6. Chlorocyclopentane | C5H9Cl | CID 70252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentene [webbook.nist.gov]
A Comparative Analysis of SN1 Reactivity in Tertiary Chlorocyclopentanes
A deep dive into the mechanistic nuances of SN1 reactions for tertiary chlorocyclopentanes reveals key differences in reactivity when compared to acyclic and other cyclic analogues. This guide provides a comparative analysis of solvolysis rates, detailed experimental protocols for synthesis and kinetic studies, and an exploration of the underlying mechanistic principles for researchers, scientists, and drug development professionals.
The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic chemistry, proceeding through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. In the realm of cyclic compounds, ring strain and conformational effects can significantly influence carbocation stability and, consequently, the rate of solvolysis. This guide focuses on the mechanistic studies of tertiary chlorocyclopentanes, comparing their reactivity with other cycloalkanes and an acyclic analogue.
Comparative Solvolysis Rates
The rate of solvolysis is a direct measure of a substrate's reactivity in an SN1 reaction. The following table summarizes the first-order rate constants (k) for the solvolysis of various tertiary chlorides in 80% aqueous ethanol at 30°C. The data for the cyclic compounds is sourced from the seminal work of Ranganayakulu et al.[1]
| Compound | Alkyl Group (R) | Ring Size | Rate Constant (k) x 10⁵ (s⁻¹) | Relative Rate |
| 1-Chloro-1-alkylcyclopentane | Methyl | 5 | 13.1 | 1.00 |
| Ethyl | 5 | 23.8 | 1.82 | |
| Isopropyl | 5 | 45.1 | 3.44 | |
| tert-Butyl | 5 | 118.0 | 9.01 | |
| 1-Chloro-1-alkylcyclohexane | Methyl | 6 | 0.105 | 0.008 |
| Ethyl | 6 | 0.231 | 0.018 | |
| Isopropyl | 6 | 0.552 | 0.042 | |
| tert-Butyl | 6 | 8.97 | 0.68 | |
| 1-Chloro-1-alkylcycloheptane | Methyl | 7 | 11.5 | 0.88 |
| Ethyl | 7 | 21.3 | 1.63 | |
| Isopropyl | 7 | 40.2 | 3.07 | |
| tert-Butyl | 7 | 98.5 | 7.52 | |
| tert-Butyl Chloride | Methyl | Acyclic | 9.38 | 0.72 |
Mechanistic Insights and Performance Comparison
The data clearly indicates that tertiary chlorocyclopentanes undergo solvolysis at a significantly faster rate than their cyclohexyl counterparts. For instance, 1-chloro-1-methylcyclopentane reacts approximately 125 times faster than 1-chloro-1-methylcyclohexane. This enhanced reactivity is attributed to the relief of steric strain upon ionization. The cyclopentane ring has considerable eclipsing strain in its ground state. As the reaction proceeds towards the transition state and the formation of a planar carbocation, this strain is alleviated, thus lowering the activation energy.
In contrast, the cyclohexane ring exists in a stable, strain-free chair conformation. The transition to a planar carbocation introduces significant strain, making the reaction less favorable. The reactivity of cycloheptyl systems is comparable to that of cyclopentyl systems, suggesting that the relief of transannular strain in the seven-membered ring also facilitates carbocation formation.
When compared to the acyclic analogue, tert-butyl chloride, 1-chloro-1-methylcyclopentane exhibits a slightly higher rate of solvolysis. This suggests that the relief of ring strain in the cyclopentyl system provides a modest rate enhancement over the inductive and hyperconjugative stabilization present in the tert-butyl cation.
The effect of the alkyl substituent on the rate of solvolysis is also noteworthy. As the bulk of the alkyl group increases from methyl to tert-butyl, the rate of solvolysis increases across all ring sizes. This is due to the increased stabilization of the tertiary carbocation through hyperconjugation and inductive effects provided by the bulkier alkyl groups.
Experimental Protocols
Synthesis of Tertiary Chlorocyclopentanes
A general and effective method for the synthesis of tertiary chlorocyclopentanes is the reaction of the corresponding tertiary alcohol with concentrated hydrochloric acid.[2][3]
Example: Synthesis of 1-Chloro-1-methylcyclopentane from 1-Methylcyclopentanol
-
Reaction Setup: In a separatory funnel, place 1-methylcyclopentanol.
-
Addition of HCl: Add cold, concentrated hydrochloric acid to the separatory funnel.
-
Mixing: Gently swirl the mixture for a few minutes. The tertiary alcohol is readily protonated by the strong acid, forming a good leaving group (water).
-
Carbocation Formation: The protonated alcohol departs, forming a stable tertiary carbocation.
-
Nucleophilic Attack: The chloride ion from HCl then acts as a nucleophile, attacking the carbocation to form 1-chloro-1-methylcyclopentane.
-
Workup: Allow the layers to separate. The upper organic layer contains the product. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water to remove any unreacted acid and alcohol.
-
Drying and Isolation: Dry the organic layer over anhydrous calcium chloride and isolate the product by simple distillation.
Kinetic Measurements of Solvolysis
The rate of solvolysis can be determined by monitoring the production of hydrochloric acid over time. This is often achieved by titration with a standardized solution of sodium hydroxide using an indicator.[1][4]
Procedure:
-
Solvent Preparation: Prepare a solution of 80% aqueous ethanol.
-
Reaction Initiation: A known concentration of the tertiary chlorocyclopentane is dissolved in the solvent mixture at a constant temperature (e.g., 30°C).
-
Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and titrated with a standardized solution of aqueous sodium hydroxide using a suitable indicator (e.g., bromothymol blue) to determine the concentration of HCl produced.
-
Rate Constant Calculation: The first-order rate constant (k) is then calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required for complete reaction and Vt is the volume at time t.
Visualizing the SN1 Pathway and Experimental Workflow
To better understand the mechanistic steps and the experimental design, the following diagrams are provided.
Stereochemistry and Potential Rearrangements
The SN1 reaction proceeds through a planar carbocation intermediate. As a result, the nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of enantiomers if the starting material is chiral and the reaction center is the only stereocenter.[5] In the case of 1-chloro-1-methylcyclopentane, the carbon bearing the chlorine is not a stereocenter.
Carbocation rearrangements are a possibility in SN1 reactions if a more stable carbocation can be formed. However, in the case of the solvolysis of 1-chloro-1-alkylcyclopentanes, the initially formed tertiary carbocation is already relatively stable. While ring expansion to a six-membered ring is theoretically possible, product analysis from studies such as that by Ranganayakulu et al. indicates that the primary products are the corresponding alcohol and alkene resulting from substitution and elimination without significant rearrangement.[1]
Conclusion
The mechanistic study of SN1 reactions of tertiary chlorocyclopentanes demonstrates a clear performance advantage in terms of reaction rate compared to their six-membered ring counterparts. This is primarily due to the relief of ground-state ring strain upon formation of the carbocation intermediate. The reactivity is comparable to seven-membered ring systems and slightly greater than the acyclic analogue, tert-butyl chloride. The experimental protocols for synthesis and kinetic analysis are well-established and provide a robust framework for further investigation into the subtle electronic and steric effects that govern SN1 reactivity in cyclic systems. These findings are crucial for predicting reaction outcomes and designing synthetic pathways in medicinal and materials chemistry.
References
A Comparative Guide to the Efficacy of Palladium Catalysts for 1-Chloro-1-cyclopentene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 1-Chloro-1-cyclopentene serves as a versatile building block for the introduction of the cyclopentenyl moiety through various palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is critical for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the efficacy of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by representative experimental data.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for the coupling of this compound with various partners, showcasing the performance of different palladium catalyst systems. It is important to note that the data is compiled from various sources and reaction conditions may not be identical. Therefore, this comparison should be viewed as a guide to catalyst selection rather than a direct head-to-head competition under a single set of conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | 2-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | High | 1-2 |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 6 | High | 1-2 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 16 | Good | 2-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used.
Table 2: Heck Coupling of this compound with Alkenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Moderate | 2 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMAc | 120 | 18 | Good | 1.5 |
| Herrmann's Catalyst | - | K₂CO₃ | NMP | 130 | 12 | High | 0.5-1 |
Note: Yields are representative and depend on the nature of the alkene coupling partner.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | Good | 2-3 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Dioxane | 80 | 12 | Good | 2-4 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Toluene | 100 | 6 | High | 1-2 |
Note: Copper-free conditions often require more specialized ligands like XPhos.
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 16 | Good | 1-2 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | 1-2 |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | 80 | 8 | High | 1-2 |
Note: The choice of ligand and base is highly dependent on the steric and electronic properties of the amine.
Experimental Protocols
Below are generalized experimental protocols for the palladium-catalyzed coupling reactions of this compound. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). An aqueous solution of the base (e.g., K₃PO₄, 2.0 M, 2.0 mL) is then added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Coupling
In a sealable reaction vessel, this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (if required, e.g., PPh₃, 0.04 mmol) are dissolved in a polar aprotic solvent (e.g., DMF or DMAc, 5 mL). The base (e.g., Et₃N, 2.0 mmol) is then added. The vessel is sealed and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a reaction vessel, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere. The terminal alkyne (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the indicated temperature for the specified duration. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction tube is charged with the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), the ligand (if a separate precursor is used), and the base (e.g., LHMDS, 1.5 mmol). The tube is evacuated and backfilled with an inert gas. The solvent (e.g., THF, 3 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The tube is sealed and heated to the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Screening
The logical workflow for selecting an optimal palladium catalyst for a specific coupling reaction with this compound is depicted below. This process involves preliminary screening followed by optimization of reaction parameters.
Caption: A logical workflow for the screening and optimization of palladium catalysts.
Validating the Structure of 1-Chloro-1-cyclopentene Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic signatures of products derived from common reactions of 1-chloro-1-cyclopentene. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the validation of molecular structures in synthetic chemistry and drug development.
Introduction
This compound is a versatile starting material in organic synthesis, capable of undergoing a variety of transformations including addition, substitution, and elimination reactions. Accurate structural elucidation of the resulting products is paramount for ensuring the desired chemical entities are produced. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide will compare the expected ¹H and ¹³C NMR characteristics of potential products from these reaction pathways, offering a framework for their unambiguous identification.
Reaction Pathways and Product Comparison
The reactivity of this compound allows for the formation of a diverse range of cyclopentane and cyclopentene derivatives. The following sections detail the expected NMR spectral data for products of addition, substitution, and elimination reactions.
Addition Reaction: Chlorination
The addition of chlorine across the double bond of this compound is expected to yield isomeric 1,2-dichlorocyclopentanes. The stereochemistry of the product (cis or trans) significantly influences the symmetry of the molecule and, consequently, its NMR spectrum.
Reaction Scheme:
Caption: Addition of chlorine to this compound.
NMR Data Comparison:
The differentiation between cis- and trans-1,2-dichlorocyclopentane is readily achieved by analyzing the number of signals in their respective ¹H and ¹³C NMR spectra, a direct consequence of their molecular symmetry.[1]
| Product Isomer | ¹H NMR Signals | Approximate ¹H Chemical Shift (ppm) | ¹³C NMR Signals | Approximate ¹³C Chemical Shift (ppm) |
| cis-1,2-Dichlorocyclopentane | 3 | 4.3 - 4.5 (CHCl), 1.8 - 2.4 (CH₂) | 3 | 65 - 70 (CHCl), 20 - 40 (CH₂) |
| trans-1,2-Dichlorocyclopentane | 2 | 4.1 - 4.3 (CHCl), 1.7 - 2.3 (CH₂) | 2 | 63 - 68 (CHCl), 20 - 40 (CH₂) |
Experimental Protocol: Synthesis of trans-1,2-Dichlorocyclopentane
The electrophilic addition of chlorine to cyclopentene typically yields the trans product due to the formation of a cyclic chloronium ion intermediate and subsequent anti-addition of the chloride ion.[2]
Materials:
-
Cyclopentene
-
Chlorine (gas or in a suitable solvent like carbon tetrachloride)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
Dissolve cyclopentene in an inert solvent in a reaction vessel protected from light.
-
Slowly bubble chlorine gas through the solution or add a solution of chlorine in the same solvent, maintaining the temperature between 0 and 5 °C.
-
Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to obtain trans-1,2-dichlorocyclopentane.
Substitution Reaction: Hydrolysis and Alkoxylation
Nucleophilic substitution reactions of this compound can lead to the formation of cyclopentanol (via hydrolysis) or alkoxycyclopentanes. These reactions proceed through a vinylic substitution mechanism, which can be complex. For the purpose of product validation, we will consider the potential rearranged saturated products.
Reaction Scheme:
Caption: Nucleophilic substitution reactions of this compound.
NMR Data Comparison:
The introduction of an oxygen-containing functional group significantly alters the chemical shifts of nearby protons and carbons.
| Product | Key ¹H NMR Signal | Approximate ¹H Chemical Shift (ppm) | Key ¹³C NMR Signal | Approximate ¹³C Chemical Shift (ppm) |
| Cyclopentanol | Proton on carbon bearing -OH | ~4.3 (quintet)[3] | Carbon bearing -OH | ~70-75 |
| Methoxycyclopentane | Methine proton (-CH-OCH₃) & Methyl protons (-OCH₃) | ~3.5-4.0 (m) & ~3.3 (s) | Carbon bearing -OCH₃ & -OCH₃ carbon | ~80-85 & ~55-60 |
Experimental Protocol: Synthesis of Cyclopentanol from a Chlorocyclopentane Derivative (Illustrative)
This protocol outlines the general procedure for the hydrolysis of a chlorocyclopentane.
Materials:
-
Chlorocyclopentane derivative
-
Water
-
A suitable solvent (e.g., acetone, THF)
-
Optionally, a silver salt (e.g., AgNO₃) to facilitate the reaction.
Procedure:
-
Dissolve the chlorocyclopentane derivative in a mixture of the organic solvent and water.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude cyclopentanol by distillation or column chromatography.
Elimination Reaction: Dehydrochlorination
Base-induced elimination of HCl from a dichlorocyclopentane (formed from the addition of chlorine to cyclopentene) can lead to the formation of a cyclopentene derivative or cyclopentadiene.
Reaction Scheme:
Caption: Stepwise elimination from 1,2-dichlorocyclopentane.
NMR Data Comparison:
The formation of double bonds introduces characteristic signals in the olefinic region of the NMR spectrum.
| Product | Key ¹H NMR Signals | Approximate ¹H Chemical Shift (ppm) | Key ¹³C NMR Signals | Approximate ¹³C Chemical Shift (ppm) |
| 3-Chlorocyclopentene | Olefinic protons, Proton on carbon with Cl | ~5.8-6.2 (m), ~4.8-5.2 (m) | Olefinic carbons, Carbon with Cl | ~130-135, ~60-65 |
| Cyclopentadiene | Olefinic protons, Methylene protons | ~6.4-6.6 (m), ~2.9-3.1 (t) | Olefinic carbons, Methylene carbon | ~132-135, ~41-43 |
Experimental Protocol: Dehydrochlorination of trans-1,2-Dichlorocyclopentane
This protocol describes the synthesis of 3-chlorocyclopentene via E2 elimination.[4]
Objective: To synthesize 3-chlorocyclopentene.
Materials:
-
trans-1,2-Dichlorocyclopentane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-1,2-dichlorocyclopentane in anhydrous tert-butanol.
-
Slowly add potassium tert-butoxide to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
Purify the resulting 3-chlorocyclopentene by fractional distillation.
Workflow for Structure Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound reaction product.
Caption: Experimental workflow for reaction and analysis.
Conclusion
The structural validation of reaction products is a critical step in chemical research and development. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR spectroscopy to differentiate between the potential products of addition, substitution, and elimination reactions of this compound. By combining the provided NMR data with the detailed experimental protocols, researchers can confidently synthesize and characterize novel cyclopentane and cyclopentene derivatives.
References
A Comparative Analysis of Leaving Group Ability in Halocyclopentenes
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution and elimination reactions is critically dependent on the nature of the leaving group. In the synthesis of novel cyclopentene-based scaffolds for drug discovery and other applications, understanding the relative reactivity of different halogens as leaving groups is paramount for reaction design and optimization. This guide provides a comparative analysis of the leaving group ability of halogens (F, Cl, Br, I) attached to a cyclopentene ring, supported by established principles of physical organic chemistry and a detailed experimental protocol for quantitative comparison.
Principles of Leaving Group Ability in Halocyclopentenes
The rate of a nucleophilic substitution or elimination reaction is often determined by the rate at which the bond between the carbon and the leaving group breaks. A "good" leaving group is one that can stabilize the negative charge it acquires upon departure. For the halogens, two primary factors govern their ability to act as effective leaving groups: basicity and polarizability .
-
Basicity: A good leaving group should be a weak base. Weak bases are stable as anions in solution and are less likely to re-form a covalent bond with the carbocation intermediate (in SN1/E1 reactions) or the electrophilic carbon (in SN2/E2 reactions). The basicity of the halide ions decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Therefore, iodide is the weakest base and the best leaving group, while fluoride is the strongest base and the poorest leaving group among the halogens.
-
Polarizability: Polarizability refers to the ability of the electron cloud of an atom to be distorted. Larger atoms, such as iodine, have more diffuse electron clouds that are more polarizable. This increased polarizability helps to stabilize the transition state of the reaction by delocalizing the developing negative charge as the C-X bond breaks.
These principles lead to a clear trend in the leaving group ability of halogens in halocyclopentenes, which is consistent with the trend observed for other alkyl halides.
Quantitative Comparison of Leaving Group Ability
| Halocyclopentene | Leaving Group | Conjugate Acid pKa | Relative Rate (Predicted) |
| Iodocyclopentene | I⁻ | -10 | ~100,000 |
| Bromocyclopentene | Br⁻ | -9 | ~10,000 |
| Chlorocyclopentene | Cl⁻ | -7 | ~200 |
| Fluorocyclopentene | F⁻ | 3.2 | 1 |
Note: The relative rates are estimates based on typical data for secondary alkyl halides and are presented to illustrate the magnitude of the differences in reactivity. The actual rates would need to be determined experimentally for a specific reaction.
Experimental Protocol: Determination of Relative Solvolysis Rates
To experimentally quantify the leaving group ability of halogens in halocyclopentenes, a common method is to measure the rates of solvolysis in a polar protic solvent (e.g., aqueous ethanol). In this SN1 reaction, the solvent acts as the nucleophile. The rate of the reaction is independent of the nucleophile's concentration and is determined by the formation of the cyclopentenyl carbocation, which is directly influenced by the leaving group's ability to depart.
Objective: To determine the first-order rate constants for the solvolysis of 1-chloro-, 1-bromo-, and 1-iodocyclopentene in 80% aqueous ethanol at a constant temperature.
Materials:
-
1-Chlorocyclopentene
-
1-Bromocyclopentene
-
1-Iodocyclopentene
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (0.1 M standard solution)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burettes, and conical flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80:20 (v/v) ethanol:water solvent.
-
Reaction Setup: For each halocyclopentene, prepare a ~0.1 M solution in the 80% ethanol solvent.
-
Kinetic Runs: a. Place a known volume (e.g., 50 mL) of the halocyclopentene solution in a conical flask and equilibrate it in the constant temperature water bath (e.g., 25°C). b. At time t=0, start the reaction. c. At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in a flask containing ice-cold water. d. The solvolysis reaction produces H-X, which is an acid. Titrate the quenched aliquot with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator. The volume of NaOH consumed is proportional to the amount of halide ion produced. e. Continue taking aliquots until the reaction is at least 70-80% complete, as indicated by the stabilization of the NaOH titre.
-
Data Analysis: a. The concentration of the halocyclopentene remaining at time 't' is proportional to (V∞ - Vt), where V∞ is the volume of NaOH required at the end of the reaction and Vt is the volume at time 't'. b. The first-order rate law is given by: ln([R-X]0/[R-X]t) = kt. In terms of the titration volumes, this is: ln(V∞ / (V∞ - Vt)) = kt. c. Plot ln(V∞ / (V∞ - Vt)) against time 't'. The slope of the resulting straight line will be the rate constant 'k'. d. Compare the rate constants for the different halocyclopentenes to determine their relative leaving group abilities.
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between halogen properties and leaving group ability.
Caption: Experimental workflow for determining solvolysis rates.
DFT Insights into the Reactivity of 1-Chloro-1-cyclopentene: A Comparative Guide to Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms of 1-chloro-1-cyclopentene, drawing upon Density Functional Theory (DFT) studies of analogous vinyl chloride systems. Understanding these pathways is crucial for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes in drug development and materials science.
Competing Reaction Pathways: Substitution vs. Elimination
This compound, as a vinyl halide, can undergo several competing reaction mechanisms, primarily nucleophilic vinylic substitution (SNV) and elimination (E2). DFT studies on similar systems have elucidated the energetic landscapes of these pathways, revealing a delicate balance influenced by the nature of the nucleophile/base, solvent effects, and the stereoelectronic properties of the substrate.
Nucleophilic Vinylic Substitution (SNV): This pathway involves the replacement of the chlorine atom by a nucleophile. Theoretical studies have identified two main concerted, bimolecular mechanisms (SNV2) for vinyl halides[1]:
-
SNVσ (In-plane attack): The nucleophile approaches the C-Cl σ* antibonding orbital within the plane of the double bond, leading to an inversion of configuration at the carbon center.
-
SNVπ (Out-of-plane attack): The nucleophile attacks the π* orbital of the C=C bond, perpendicular to the molecular plane, resulting in retention of configuration.
For unactivated vinyl chlorides, computational studies suggest that the in-plane SNVσ pathway is generally preferred[2].
Elimination (E2): In this pathway, a base abstracts a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine, leading to the formation of a triple bond (a cycloalkyne) and elimination of HCl. The E2 reaction is a concerted process favored by strong, bulky bases.
The competition between SNV and E2 reactions is a key consideration. Stronger and more sterically hindered bases tend to favor the E2 pathway, while stronger, less hindered nucleophiles are more likely to lead to substitution products[3][4]. Solvation also plays a critical role, with polar solvents potentially influencing the activation barriers of both pathways[3].
Quantitative Comparison of Reaction Barriers
| Reaction System | Pathway | Nucleophile/Base | Solvent (Computational Model) | Activation Energy (kcal/mol) | Reference |
| F⁻ + CH₃CH₂Cl | SN2 | F⁻ | Water (COSMO) | 16.4 | [3] |
| F⁻ + CH₃CH₂Cl | E2 | F⁻ | Water (COSMO) | 18.0 | [3] |
| Cl⁻ + CH₃CH₂Cl | SN2 | Cl⁻ | Gas Phase (ab initio) | Dominant Pathway | [5] |
| (1-chlorovinyl)magnesium chloride + Cl⁻ | SNV | Cl⁻ | Gas Phase (DFT) | Lower than chloroethene | [1] |
Note: This table presents data from different studies on various systems to illustrate the relative energy barriers. Direct comparison between entries should be made with caution.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical workflow for these studies is outlined below.
General Computational Methodology
-
Model System Construction: The reactant molecules (e.g., a vinyl chloride and a nucleophile) are constructed in a computational chemistry software package.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the lowest energy structures on the potential energy surface. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).
-
Transition State Search: Various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, Berny optimization) are used to locate the transition state structure connecting reactants and products.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the identified transition state connects the correct reactants and products.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows and reaction pathways discussed.
References
Benchmarking 1-Chloro-1-cyclopentene: A Comparative Guide to its Performance Against Other Vinyl Halides in Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. This guide provides an objective comparison of the performance of 1-chloro-1-cyclopentene against other common vinyl halides—namely vinyl chloride, vinyl bromide, and 1-chloro-1-cyclohexene—in palladium-catalyzed cross-coupling reactions. The following analysis, supported by experimental data, will aid in the strategic selection of these substrates for Suzuki-Miyaura, Heck, and Sonogashira couplings.
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend directly correlated with the bond dissociation energies. Consequently, vinyl chlorides, including this compound, are typically less reactive than their bromide and iodide counterparts, often necessitating more robust catalytic systems and more forcing reaction conditions to achieve comparable yields.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. When comparing vinyl halides in this reaction, the decreased reactivity of vinyl chlorides often requires the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[3]
While direct comparative studies under identical conditions are limited, the available data indicates that achieving high yields with this compound requires carefully optimized conditions. For instance, the coupling of various arylboronic acids with this compound can be achieved using palladium catalysts, though often with higher catalyst loadings or longer reaction times compared to analogous reactions with vinyl bromides.[4]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 12 | Moderate to Good | [ extrapolation from similar systems ] |
| Vinyl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [ extrapolation from similar systems ] |
| 1-Chloro-1-cyclohexene | Arylboronic Acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene | 100 | 24 | Good | [5] |
Note: Data is compiled from various sources and may not represent directly comparable experiments. Yields are indicative of general performance.
Performance in Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between a halide and an alkene, also demonstrates the reduced reactivity of vinyl chlorides. While vinyl bromides are common substrates for the Heck reaction, the use of vinyl chlorides is less frequent and often requires higher temperatures and more active catalysts.[6]
Studies have shown that the Heck vinylation of electron-rich olefins can be achieved with vinyl chlorides, a relatively rare accomplishment in this class of reactions. [ This suggests that with the appropriate catalytic system, this compound can be a viable, albeit more challenging, substrate for Heck couplings.
Table 2: Comparative Performance in Heck Reaction
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 120 | 24 | Moderate | [ extrapolation from similar systems ] |
| Vinyl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | 90 | [ extrapolation from similar systems ] |
Note: Data is compiled from various sources and may not represent directly comparable experiments. Yields are indicative of general performance.
Performance in Sonogashira Coupling
The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, is a cornerstone of enyne and arylalkyne synthesis. The reactivity trend of vinyl halides (I > Br > Cl) is particularly pronounced in this reaction.[2][7] The coupling of vinyl chlorides often requires a copper(I) co-catalyst and an amine base, and even then, may proceed with lower efficiency than with vinyl bromides.[8] For cyclic vinyl halides like this compound, achieving high yields in Sonogashira couplings can be challenging and is highly dependent on the choice of catalyst, ligands, and reaction conditions.[9]
Table 3: Comparative Performance in Sonogashira Coupling
| Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | Moderate | [ extrapolation from similar systems ] |
| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 2 | 98 | [ extrapolation from similar systems ] |
Note: Data is compiled from various sources and may not represent directly comparable experiments. Yields are indicative of general performance.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and adaptation. Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings involving vinyl halides.
General Procedure for Suzuki-Miyaura Coupling of a Vinyl Chloride
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added the vinyl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., CsF or K₃PO₄, 2-3 equiv.). The vessel is evacuated and backfilled with the inert gas three times. Anhydrous, degassed solvent (e.g., isopropanol or dioxane) is then added. The reaction mixture is heated with vigorous stirring and monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction of a Vinyl Bromide
In a sealed tube under an inert atmosphere, the vinyl bromide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) are combined in a suitable solvent (e.g., DMF or acetonitrile). The tube is sealed and the mixture is heated to the desired temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling of a Vinyl Halide
A reaction flask is charged with the vinyl halide (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., THF or DMF). An amine base (e.g., Et₃N or diisopropylamine) is then added, and the mixture is stirred at the appropriate temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[8][9]
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a general experimental workflow for comparing vinyl halide reactivity, and a logical diagram comparing the key attributes of the benchmarked vinyl halides.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for comparing vinyl halide reactivity.
Caption: Logical comparison of vinyl chloride and vinyl bromide attributes.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-1-cyclopentene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Chloro-1-cyclopentene, a highly flammable and irritating chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.
I. Understanding the Hazards
This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][3]
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, consult manufacturer's compatibility chart).[3] |
| Body Protection | Flame-retardant lab coat and antistatic protective clothing.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate vapor cartridge (e.g., type ABEK (EN14387)) is required.[4] |
III. Step-by-Step Disposal Procedure
The disposal of this compound is regulated as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general waste.[5]
Experimental Protocol for Waste Collection:
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for chlorinated hydrocarbons.
-
The container must be made of a material compatible with this compound.
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[1]
-
-
Waste Collection:
-
Carefully transfer surplus or non-recyclable this compound into the designated waste container.
-
Avoid overfilling the container; allow for adequate headspace.
-
Do not mix this compound with other incompatible waste streams.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, irritant).
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified disposal company.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
IV. Spill Management
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
V. Quantitative Data
Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations. Laboratories must consult their institution's Environmental Health and Safety (EHS) department and local regulatory agencies to ensure compliance.
| Parameter | Value |
| UN Number | UN 1993[6] |
| Hazard Class | 3 (Flammable Liquid)[4][6] |
| Packing Group | II[6] |
| Flash Point | 9 °C (48.2 °F) - closed cup[4] |
| Boiling Point | 113-115 °C[4] |
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-1-cyclopentene
Essential Safety and Handling Guide for 1-Chloro-1-cyclopentene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing operational risks.
Hazard Summary
This compound is a highly flammable liquid and vapor that can cause significant health effects.[1][2][3][4][5] Understanding its primary hazards is the first step in safe handling.
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2][3][4][5] | 🔥 |
| Skin Irritation | Causes skin irritation.[1][2][3] | ❗️ |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | ❗️ |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | ❗️ |
Personal Protective Equipment (PPE)
The correct selection and use of PPE is mandatory to prevent exposure. The following table outlines the required equipment.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for protection against incidental contact with organic solvents.[8] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat buttoned to the collar with sleeves gathered at the wrist is required.[8] For large-scale operations, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[2][9] If engineering controls are insufficient, a respirator with a type ABEK (EN14387) filter is recommended.[4][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Source Control : This chemical is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][2][9] Use only non-sparking tools and explosion-proof electrical equipment.[2][9]
-
Static Discharge Prevention : Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity.[2][10]
-
Storage : Store in a cool, dry, and well-ventilated area with a recommended temperature of 2-8°C.[4] Keep containers tightly sealed to prevent leakage and exposure to moisture.[1][2]
Spill Management
In the event of a spill, evacuate personnel to a safe area.[1] Remove all ignition sources.[1] Contain the spillage using a non-combustible absorbent material like sand or earth and place it in a designated container for disposal.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Seek medical advice if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All waste materials, including contaminated absorbents and empty containers, are considered hazardous waste.
-
Chemical Waste : Unused or surplus this compound must be disposed of through a licensed disposal company.[1][10] Do not mix with other waste streams.[1]
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
-
Containers : Empty containers should be handled as if they still contain the product, as they may retain flammable vapors.[1][10] Do not reuse empty containers.[10]
Workflow for Safe Handling
The following diagram outlines the procedural flow for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 930-29-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
